Kebuzone
Description
This compound (also known as ketophenylbutazone ) is a non-steroidal anti-inflammatory drug.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
proposed antirheumatic agent; minor descriptor (75-86); on-line & INDEX MEDICUS search PHENYLBUTAZONE/AA
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-(3-oxobutyl)-1,2-diphenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-14(22)12-13-17-18(23)20(15-8-4-2-5-9-15)21(19(17)24)16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYTZKPVOAIUKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00234500 | |
| Record name | Kebuzone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.174 mg/mL at 20 °C | |
| Record name | Ketophenylbutazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041914 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
853-34-9 | |
| Record name | Kebuzone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=853-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kebuzone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kebuzone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08940 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Kebuzone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Kebuzone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KEBUZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VD83UL6Y6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ketophenylbutazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041914 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Kebuzone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kebuzone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidine class, functionally related to phenylbutazone.[1] Its therapeutic effects as an analgesic, anti-inflammatory, and antipyretic agent are primarily derived from its non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4] By blocking the catalytic activity of both COX-1 and COX-2, this compound effectively curtails the biosynthesis of prostaglandins, critical lipid mediators of inflammation, pain, and fever. This guide provides a detailed examination of this compound's molecular mechanism, supported by available data and a review of standard experimental protocols relevant to its characterization.
Core Mechanism of Action: COX Inhibition
The principal pharmacological action of this compound is the inhibition of the cyclooxygenase enzymes, COX-1 and COX-2. These enzymes are responsible for the rate-limiting step in the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins (PGE2, PGI2, etc.) and thromboxanes (TXA2).
-
COX-1 Inhibition: COX-1 is a constitutively expressed enzyme found in most tissues. It plays a crucial role in physiological "housekeeping" functions, such as protecting the gastric mucosa and maintaining renal blood flow and platelet aggregation. This compound's inhibition of COX-1 is responsible for both its anti-platelet effects and, concurrently, its potential for gastrointestinal side effects.
-
COX-2 Inhibition: COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. Its upregulation at sites of inflammation leads to a surge in prostaglandin production, which mediates pain and inflammation. This compound's therapeutic efficacy stems significantly from its inhibition of COX-2.
The inhibition of prostaglandin synthesis accounts for this compound's primary therapeutic effects:
-
Anti-inflammatory: Reduced production of prostaglandins like PGE2 at the site of inflammation decreases vasodilation, edema, and the overall inflammatory response.
-
Analgesic: By lowering prostaglandin levels, this compound reduces the sensitization of peripheral nerve endings to pain mediators.
-
Antipyretic: The drug reduces fever by inhibiting PGE2 synthesis in the hypothalamus, which is responsible for regulating the body's temperature set-point.
Some evidence also suggests that this compound may modulate immune responses by reducing the activity of pro-inflammatory cytokines and stabilizing lysosomal membranes, preventing the release of inflammatory enzymes.
Signaling Pathway and Molecular Interactions
This compound intervenes at a critical juncture in the inflammatory cascade. The process begins when cell membrane phospholipids are converted to arachidonic acid by phospholipase A2. Arachidonic acid is then available as a substrate for the COX enzymes. This compound competitively blocks the active site of COX-1 and COX-2, preventing this conversion.
Quantitative Data
| Parameter | Description | Relevance to this compound |
| IC50 (COX-1) | The concentration of drug required to inhibit 50% of COX-1 activity. | A lower IC50 value indicates higher potency. This value correlates with the risk of gastrointestinal side effects. |
| IC50 (COX-2) | The concentration of drug required to inhibit 50% of COX-2 activity. | A lower IC50 value indicates higher potency for anti-inflammatory effects. |
| Selectivity Index (SI) | Ratio of IC50 (COX-2) / IC50 (COX-1). | As a non-selective inhibitor, this compound's SI is expected to be close to 1, similar to other traditional NSAIDs. |
| Pharmacokinetics | ||
| Routes of Administration | Intramuscular, Oral. | |
| Elimination Half-life | 70–100 hours. | This long half-life suggests a prolonged duration of action. |
| Excretion | Primarily renal. |
Experimental Protocols
The characterization of this compound's mechanism of action involves standard in vitro and in vivo assays used for NSAIDs.
In Vitro COX Inhibition Assay
This type of assay is fundamental for determining the potency (IC50) and selectivity of an NSAID.
Objective: To quantify the inhibitory effect of this compound on purified COX-1 and COX-2 enzymes.
General Methodology:
-
Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) is prepared containing necessary co-factors like hematin and L-epinephrine.
-
Incubation: The enzyme is pre-incubated with various concentrations of this compound (dissolved in a solvent like DMSO) for a defined period (e.g., 10 minutes at 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Quantification: The reaction is stopped after a short period (e.g., 2 minutes) by adding acid. The amount of prostaglandin produced (commonly PGE2) is then quantified. This can be done using methods like:
-
Enzyme Immunoassay (EIA).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.
-
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.
In Vivo Anti-inflammatory Activity Models
Animal models are used to assess the therapeutic efficacy of the drug in a biological system.
Objective: To evaluate the anti-inflammatory effect of this compound in a model of acute inflammation.
Carrageenan-Induced Paw Edema Model: This is a standard and widely used model for evaluating the acute anti-inflammatory activity of NSAIDs.
-
Animal Subjects: Typically rats or mice are used.
-
Drug Administration: Animals are divided into groups: a control group (vehicle), a positive control group (a known NSAID like indomethacin), and test groups receiving different doses of this compound. The drug is administered orally or via injection.
-
Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan (an inflammatory agent) is administered into the paw of each animal.
-
Measurement: The volume of the paw is measured at regular intervals (e.g., every hour for 4-6 hours) using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition in the drug-treated groups is calculated by comparing the increase in paw volume to the control group. This demonstrates the drug's ability to suppress acute inflammation in vivo.
Conclusion
The mechanism of action of this compound is well-characterized and consistent with that of traditional non-steroidal anti-inflammatory drugs. Its clinical efficacy is directly linked to its non-selective inhibition of both COX-1 and COX-2 enzymes, leading to a potent reduction in prostaglandin synthesis. This dual inhibition effectively manages inflammatory symptoms but also presents a risk of gastrointestinal and other side effects associated with the suppression of homeostatic prostaglandins. For drug development professionals, understanding this foundational mechanism is crucial for contextualizing its therapeutic profile and guiding the development of newer agents with improved selectivity and safety profiles.
References
Kebuzone as a non-steroidal anti-inflammatory drug
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kebuzone, a non-steroidal anti-inflammatory drug (NSAID), is a derivative of phenylbutazone.[1] It has been utilized for its analgesic, anti-inflammatory, and antipyretic properties in the management of inflammatory conditions such as rheumatoid arthritis and thrombophlebitis.[2][3] Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.[4][5] This technical guide provides a comprehensive overview of the core scientific and technical aspects of this compound, focusing on its mechanism of action, pharmacology, and the experimental methodologies used to characterize it.
Mechanism of Action
The anti-inflammatory, analgesic, and antipyretic effects of this compound are primarily attributed to its inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, this compound reduces the production of these pro-inflammatory molecules.
Some evidence also suggests that this compound's anti-inflammatory effects may be augmented by its ability to modulate immune responses and reduce the activity of pro-inflammatory cytokines. Additionally, it has been proposed that this compound may stabilize lysosomal membranes, preventing the release of enzymes that can exacerbate inflammation.
Below is a diagram illustrating the prostaglandin synthesis pathway and the point of inhibition by NSAIDs like this compound.
Pharmacology and Pharmacokinetics
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Absorption | ||
| Onset of Action (Oral) | 30 minutes to 1 hour | |
| Time to Peak Plasma Concentration (Oral) | 2 to 3 hours | |
| Distribution | ||
| Distribution | Widely distributed | |
| Metabolism | ||
| Site of Metabolism | Liver | |
| Excretion | ||
| Route of Excretion | Renal | |
| Elimination Half-life | 70–100 hours |
Note: Detailed quantitative data for bioavailability and protein binding percentage are not consistently reported in the available literature. For context, the parent compound, phenylbutazone, is highly protein-bound.
Table 2: Routes of Administration and Dosage
| Route | Formulation | Typical Adult Dosage | Reference |
| Oral | Tablets, Capsules | 200-400 mg, 2-3 times daily | |
| Intramuscular | Injection (Sodium Salt) | Equivalent to 1 g of base, 1-2 times daily | |
| Topical | Creams, Gels | Applied to the affected area |
Clinical Use and Efficacy
This compound has been used in the treatment of inflammatory and painful conditions, primarily rheumatoid arthritis and other musculoskeletal disorders. Clinical studies have demonstrated its efficacy in improving the quality of life for patients with chronic pain and inflammation. However, detailed quantitative data from these trials, such as American College of Rheumatology (ACR) response criteria, are not extensively reported in recent literature. A double-blind, cross-over study comparing oral ketoprofen (100 mg/day) with phenylbutazone (400 mg/day) in patients with osteoarthrosis of the hip suggested comparable efficacy between the two drugs at these dosages, with both showing improvement in patients after four weeks of treatment. Another study in acute gouty arthritis found intramuscular ketoprofen and phenylbutazone to have excellent therapeutic effects.
Adverse Effects and Drug Interactions
The adverse effect profile of this compound is similar to that of other NSAIDs.
Common Adverse Effects:
-
Gastrointestinal: Nausea, dyspepsia, abdominal pain, and in more severe cases, gastrointestinal bleeding or ulcers.
-
Central Nervous System: Dizziness, headache.
-
Dermatologic: Rash, pruritus (hypersensitivity reactions).
Serious Adverse Effects:
-
Renal impairment
-
Hepatotoxicity
-
Cardiovascular events
This compound is considered unsafe for patients with porphyria.
Clinically Significant Drug Interactions:
-
Other NSAIDs and Corticosteroids: Increased risk of gastrointestinal ulceration and bleeding.
-
Anticoagulants (e.g., Warfarin): Enhanced risk of bleeding.
-
Antihypertensive Agents (ACE inhibitors, ARBs, diuretics): Reduced efficacy of the antihypertensive medication.
-
Lithium and Methotrexate: Potential for increased plasma levels and toxicity of these drugs.
Chemical Synthesis
The following diagram outlines a general workflow for the synthesis of pyrazolidine-3,5-dione derivatives.
Experimental Protocols
Detailed experimental protocols for this compound are scarce in recent publications. However, the following provides a general methodology for an in vitro cyclooxygenase (COX) inhibition assay, a fundamental experiment for characterizing NSAIDs.
Experimental Protocol: In Vitro Fluorometric COX Inhibition Assay
This protocol is a generalized procedure based on commercially available kits and published methodologies for assessing COX-1 and COX-2 inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for COX-1 and COX-2 enzymes.
Materials:
-
Recombinant COX-1 and COX-2 enzymes
-
COX assay buffer
-
COX cofactor working solution
-
COX probe solution
-
Arachidonic acid solution
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound (this compound) and positive controls in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
75 µL COX assay buffer
-
2 µL COX cofactor working solution
-
1 µL COX probe solution
-
1 µL of either recombinant COX-1 or COX-2 enzyme
-
10 µL of the test compound dilution or control.
-
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetics for 10 minutes at 25°C, with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Calculate the rate of reaction (slope) from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
The following diagram illustrates the general workflow for this type of in vitro assay.
Conclusion
This compound is a non-steroidal anti-inflammatory drug with a well-established mechanism of action centered on the inhibition of COX enzymes. Its long half-life allows for infrequent dosing. While it has demonstrated clinical efficacy in inflammatory conditions, a notable lack of recent, detailed quantitative data on its specific COX inhibition, pharmacokinetics, and clinical trial outcomes in the publicly available literature presents a challenge for a complete modern assessment. Further research to quantify these parameters would be beneficial for a comprehensive understanding of its therapeutic profile in comparison to newer anti-inflammatory agents.
References
Pharmacological Properties of Kebuzone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kebuzone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidinedione class, structurally related to phenylbutazone. It exhibits anti-inflammatory, analgesic, and antipyretic properties. The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, available pharmacokinetic data, clinical efficacy, and safety profile. Due to the discontinuation of the drug, detailed quantitative data and specific experimental protocols are limited in publicly available literature. Therefore, this guide also presents representative experimental methodologies for a compound of this class to serve as a reference for researchers in the field of anti-inflammatory drug development.
Introduction
This compound (4-(3-oxobutyl)-1,2-diphenylpyrazolidine-3,5-dione) is a non-steroidal anti-inflammatory drug (NSAID) that was historically used for the management of inflammatory conditions such as rheumatoid arthritis and thrombophlebitis.[1] As a derivative of phenylbutazone, it shares a similar pharmacological profile.[2] The therapeutic effects of this compound are primarily attributed to its ability to block the synthesis of prostaglandins by inhibiting the cyclooxygenase (COX) enzymes.[3][4][5] This guide will delve into the known pharmacological characteristics of this compound, presenting the available data in a structured format and providing detailed, representative experimental protocols relevant to the study of such compounds.
Mechanism of Action
This compound is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate a variety of physiological and pathological processes, including inflammation, pain, and fever.
-
COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining platelet aggregation.
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary mediator of the inflammatory response.
By inhibiting both COX-1 and COX-2, this compound effectively reduces the production of prostaglandins, leading to a decrease in inflammation, pain, and fever. However, the inhibition of COX-1 is also associated with the common gastrointestinal side effects observed with non-selective NSAIDs.
Signaling Pathway
The following diagram illustrates the role of COX enzymes in the inflammatory pathway and the inhibitory action of this compound.
Caption: Inhibition of COX-1 and COX-2 by this compound.
Pharmacodynamics
The primary pharmacodynamic effects of this compound are its anti-inflammatory, analgesic, and antipyretic actions, all stemming from the inhibition of prostaglandin synthesis.
Quantitative Pharmacodynamic Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Celecoxib | 82 | 6.8 | 12 |
| Rofecoxib | >100 | 25 | >4.0 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Piroxicam | 47 | 25 | 1.9 |
| Meloxicam | 37 | 6.1 | 6.1 |
Data for comparator compounds sourced from a study using human peripheral monocytes.
Pharmacokinetics
Limited pharmacokinetic data for this compound is available. Being a derivative of phenylbutazone, it is expected to share some of its pharmacokinetic properties, such as good oral absorption and extensive metabolism.
Pharmacokinetic Parameters
| Parameter | Value | Species |
| Absorption | Well absorbed after oral administration. | Human |
| Distribution | Widely distributed. | Human |
| Protein Binding | Data not available | |
| Metabolism | Metabolized in the liver. | Human |
| Route of Elimination | Excreted by the kidneys. | Human |
| Elimination Half-life | 70–100 hours | Human |
| Bioavailability | Data not available |
Clinical Efficacy and Safety
This compound has been used in the treatment of inflammatory conditions, most notably rheumatoid arthritis.
Rheumatoid Arthritis
A double-blind clinical trial conducted in 1968 compared the efficacy and safety of this compound (750 mg daily) with phenylbutazone (600 mg daily) in 30 patients with rheumatoid arthritis over a 6-week period. The study concluded that the clinical effect of this compound was "entirely up to that of phenylbutazone".
Summary of Findings from the 1968 Clinical Trial:
| Outcome | This compound | Phenylbutazone |
| Clinical Efficacy | Comparable to phenylbutazone | - |
| Side Effects | Occurred in 50% of cases | Occurred in 50% of cases |
| Gastric Symptoms | Same number of cases | Same number of cases |
| Occult Blood in Feces | Less common | More common |
| Edema and Weight Gain | Less tendency | Greater tendency |
Safety Profile
Common Side Effects:
-
Nausea
-
Dyspepsia
-
Abdominal pain
-
Gastrointestinal bleeding or ulcers
-
Dizziness
-
Headache
-
Rash
-
Pruritus
Serious Adverse Effects:
-
Renal impairment
-
Hepatotoxicity
-
Cardiovascular events
Contraindications:
-
Known hypersensitivity to this compound or other NSAIDs
-
Active gastrointestinal bleeding or ulceration
-
Severe renal or hepatic impairment
-
Third trimester of pregnancy
-
History of asthma or allergic reactions triggered by aspirin or other NSAIDs
Drug Interactions:
-
Other NSAIDs or Corticosteroids: Increased risk of gastrointestinal bleeding.
-
Anticoagulants (e.g., warfarin): Enhanced risk of bleeding.
-
Antihypertensive Medications (e.g., ACE inhibitors, ARBs, diuretics): Reduced efficacy of these drugs.
-
Lithium or Methotrexate: Increased risk of toxicity of these drugs.
-
SSRIs or SNRIs: Increased risk of gastrointestinal bleeding.
Experimental Protocols (Representative)
Due to the limited availability of specific experimental protocols for this compound, the following sections describe representative methodologies for testing the pharmacological properties of an NSAID.
In Vitro COX Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of a test compound against COX-1 and COX-2.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test compound and reference inhibitors (e.g., ibuprofen, celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution to each well.
-
Add 10 µL of the diluted test compound or reference inhibitor to the appropriate wells. For control wells (100% enzyme activity), add 10 µL of the solvent.
-
Incubate the plate at 25°C for 5 minutes.
-
Add 20 µL of the TMPD solution to each well.
-
Initiate the reaction by adding 20 µL of the Arachidonic Acid solution to each well.
-
Immediately measure the absorbance at 590 nm in kinetic mode for 5 minutes.
-
Calculate the rate of reaction for each well.
-
The percent inhibition for each concentration of the test compound is determined relative to the solvent control.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for in vitro COX inhibition assay.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of NSAIDs.
Objective: To assess the in vivo anti-inflammatory effect of a test compound.
Animals: Male Wistar rats (150-200 g).
Materials:
-
Test compound and reference drug (e.g., indomethacin)
-
1% w/v carrageenan solution in sterile saline
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of the test compound).
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Experimental workflow for carrageenan-induced paw edema assay.
Conclusion
This compound is a non-selective COX inhibitor with anti-inflammatory, analgesic, and antipyretic properties. While it demonstrated clinical efficacy comparable to phenylbutazone in the treatment of rheumatoid arthritis, its use has been largely superseded by newer NSAIDs with more favorable safety profiles, particularly concerning gastrointestinal side effects. The lack of detailed quantitative pharmacological data in the public domain reflects its status as an older drug. The representative experimental protocols provided in this guide serve as a valuable resource for the preclinical evaluation of new anti-inflammatory agents, highlighting the standard methodologies used to characterize the pharmacological properties of NSAIDs. Further research into novel anti-inflammatory drugs with improved selectivity and safety remains a critical area in drug development.
References
- 1. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Clinical test of Kebuzon versus phenylbutazone in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical test of Kebuzon versus phenylbutazone in rheumatoid arthritis. | Semantic Scholar [semanticscholar.org]
The Inhibitory Effects of Kebuzone on Cyclooxygenase Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mechanism of Action: Inhibition of Cyclooxygenase
Kebuzone, like other NSAIDs, functions by inhibiting the cyclooxygenase (COX) enzymes.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions, including the protection of the gastric mucosa and platelet aggregation.[2]
-
COX-2: This isoform is typically induced by inflammatory stimuli and is primarily associated with the pathological processes of inflammation and pain.
By inhibiting both COX-1 and COX-2, this compound effectively reduces the production of prostaglandins, thereby mitigating inflammation and pain. The dual inhibition, however, also accounts for the potential for gastrointestinal side effects, a common characteristic of non-selective NSAIDs.
Quantitative Inhibitory Data
| Compound | Enzyme | IC50 (μM) | Species | Assay Type |
| Phenylbutazone | COX-1 | 1.9 | Horse | Whole Blood |
| Phenylbutazone | COX-2 | 1.2 | Horse | Whole Blood |
Data sourced from studies on equine whole blood assays and should be interpreted as indicative of the potential inhibitory profile of this compound.
Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition
The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and the point of intervention for NSAIDs like this compound.
Caption: Arachidonic Acid Cascade and Point of NSAID Intervention.
Experimental Protocols
The following are detailed methodologies for two common in vitro assays used to determine the inhibitory effects of compounds like this compound on COX-1 and COX-2 activity.
Fluorometric COX Inhibitor Screening Assay
This protocol is adapted from commercially available fluorometric screening kits and provides a rapid and sensitive method for high-throughput screening of COX inhibitors.
Caption: Workflow for a Fluorometric COX Inhibitor Screening Assay.
Human Whole Blood Assay
This assay provides a more physiologically relevant model for assessing COX inhibition as it is conducted in the presence of all blood components.
Caption: Workflow for the Human Whole Blood Assay for COX Inhibition.
Conclusion
This compound is a non-steroidal anti-inflammatory drug that exerts its therapeutic effects through the inhibition of both COX-1 and COX-2 enzymes. While specific inhibitory concentration data for this compound is limited in contemporary literature, analysis of the closely related compound Phenylbutazone suggests a non-selective inhibition profile. The experimental protocols detailed in this guide provide robust methodologies for the further characterization of this compound and other novel COX inhibitors. The continued investigation into the precise interactions between such compounds and the COX enzymes is crucial for the development of more effective and safer anti-inflammatory therapies.
References
Unraveling the Therapeutic Potential of Kebuzone: A Technical Guide to its Anti-inflammatory and Analgesic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kebuzone, a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidine class, has historically been utilized for its potent anti-inflammatory and analgesic effects in the management of rheumatic diseases and other inflammatory conditions. As a derivative of phenylbutazone, this compound shares a core mechanism of action with other NSAIDs, primarily centered on the inhibition of the cyclooxygenase (COX) enzymes. This in-depth technical guide serves to consolidate the current understanding of this compound's pharmacological profile, providing a detailed examination of its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its therapeutic properties. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of anti-inflammatory and analgesic agents.
Core Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary mechanism underlying the anti-inflammatory and analgesic effects of this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary contributor to the production of pro-inflammatory prostaglandins.
By inhibiting both COX-1 and COX-2, this compound effectively reduces the synthesis of prostaglandins, thereby alleviating the symptoms of inflammation and pain.
dot graph "COX_Inhibition_Pathway" { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
"Arachidonic_Acid" [label="Arachidonic Acid"]; "COX_Enzymes" [label="COX-1 & COX-2", shape=ellipse, fillcolor="#FBBC05"]; "Prostaglandins" [label="Prostaglandins"]; "Inflammation_Pain" [label="Inflammation & Pain", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [label="this compound", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Secondary Mechanisms of Action
In addition to COX inhibition, other potential mechanisms may contribute to the anti-inflammatory effects of this compound. These include the stabilization of lysosomal membranes and the modulation of immune responses.
Lysosomal Membrane Stabilization
Data Presentation: Quantitative Efficacy
While specific IC50 (half-maximal inhibitory concentration) and ED50 (median effective dose) values for this compound are not widely reported in contemporary scientific literature, data from its parent compound, phenylbutazone, and other related NSAIDs can provide a comparative context for its potency.
| Compound | Target | IC50 | Reference |
| Phenylbutazone | COX-1 | 4.0 µM | [General NSAID Data] |
| COX-2 | 2.3 µM | [General NSAID Data] | |
| Indomethacin | COX-1 | 0.1 µM | [General NSAID Data] |
| COX-2 | 0.9 µM | [General NSAID Data] | |
| Diclofenac | COX-1 | 0.5 µM | [General NSAID Data] |
| COX-2 | 0.05 µM | [General NSAID Data] |
Note: The above values are approximate and can vary depending on the specific assay conditions. The lack of recent, specific quantitative data for this compound highlights a potential area for further research to fully characterize its pharmacological profile.
Experimental Protocols
The following sections detail representative experimental protocols for assessing the anti-inflammatory and analgesic properties of a compound like this compound.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used preclinical model to evaluate the acute anti-inflammatory activity of pharmacological agents.
Workflow:
Methodology:
-
Animals: Male Wistar rats (150-200g) are used.
-
Grouping: Animals are divided into several groups:
-
Vehicle control (e.g., saline or 0.5% carboxymethylcellulose)
-
This compound-treated groups (various doses)
-
Positive control (e.g., Indomethacin 10 mg/kg)
-
-
Drug Administration: Test compounds are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This is a common screening method for assessing the peripheral analgesic activity of drugs.
Workflow:
Methodology:
-
Animals: Swiss albino mice (20-25g) are used.
-
Grouping: Animals are divided into several groups:
-
Vehicle control
-
This compound-treated groups (various doses)
-
Positive control (e.g., Aspirin 100 mg/kg)
-
-
Drug Administration: Test compounds are administered 30 minutes before the injection of acetic acid.
-
Induction of Writhing: 0.6% v/v acetic acid solution (10 mL/kg) is injected intraperitoneally.
-
Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of analgesic activity is calculated as the reduction in the number of writhes in the treated groups compared to the control group.
In Vitro Anti-inflammatory Activity: Lysosomal Membrane Stabilization Assay
This assay assesses the ability of a compound to stabilize red blood cell membranes, which serves as an in vitro model for lysosomal membrane stabilization.
Methodology:
-
Preparation of Red Blood Cell (RBC) Suspension: Human red blood cells are obtained from a healthy volunteer and a 10% v/v suspension is prepared in isotonic phosphate buffer.
-
Assay Procedure:
-
Different concentrations of this compound are added to the RBC suspension.
-
The mixture is incubated at 56°C for 30 minutes in a water bath to induce hemolysis.
-
The samples are then centrifuged, and the absorbance of the supernatant is measured at 560 nm to quantify the amount of hemoglobin released.
-
-
Controls:
-
A control sample with distilled water is used to represent 100% hemolysis.
-
A positive control with a known membrane-stabilizing agent like diclofenac sodium can be included.
-
-
Data Analysis: The percentage of membrane stabilization is calculated by comparing the absorbance of the drug-treated samples to the control.
Clinical Evidence
A notable clinical study published in 1968 conducted a double-blind, crossover trial comparing this compound with its parent compound, phenylbutazone, in 30 patients with rheumatoid arthritis. The daily dosage was 750 mg for this compound and 600 mg for phenylbutazone over a six-week period. The study concluded that this compound demonstrated a clinical effect comparable to that of phenylbutazone. While both drugs showed a similar incidence of side effects, this compound was associated with a lower occurrence of occult blood in the feces, whereas phenylbutazone showed a greater tendency for edema and weight gain.
Pharmacokinetics
This compound is administered intramuscularly. It has a notably long elimination half-life, estimated to be between 70 and 100 hours, and is primarily excreted by the kidneys.
Conclusion
This compound is a potent NSAID with established anti-inflammatory and analgesic properties, primarily mediated through the inhibition of COX-1 and COX-2 enzymes. While its clinical use has diminished with the advent of newer NSAIDs with more favorable safety profiles, the study of its pharmacological characteristics remains valuable for understanding the structure-activity relationships of pyrazolidine derivatives and for the broader field of anti-inflammatory drug discovery. The lack of readily available, specific quantitative efficacy data in recent literature presents an opportunity for further research to fully re-characterize this older drug using modern pharmacological and analytical techniques. This would provide a more complete picture of its therapeutic potential and risk-benefit profile.
References
The Immunomodulatory Role of Kebuzone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kebuzone, a pyrazolidinedione derivative and a metabolite of phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. This technical guide provides an in-depth analysis of this compound's role in modulating immune responses. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from its parent compound, phenylbutazone, and other relevant NSAIDs to elucidate its primary mechanism of action and effects on key immunological pathways. The core of its anti-inflammatory action lies in the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis. Furthermore, evidence suggests that its immunomodulatory effects extend to the inhibition of lymphocyte proliferation and modulation of neutrophil function. This guide presents available quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the key signaling pathways involved.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of inflammatory conditions such as rheumatoid arthritis and thrombophlebitis.[1] As a derivative of phenylbutazone, its pharmacological activity is intrinsically linked to the mechanisms shared by this class of drugs. The primary therapeutic effects of NSAIDs are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[2] This guide explores the molecular mechanisms underlying this compound's immunomodulatory effects, drawing on data from its parent compound, phenylbutazone, to provide a comprehensive overview for researchers and drug development professionals.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The principal mechanism of action for this compound, like other NSAIDs, is the inhibition of the COX enzymes, COX-1 and COX-2.[3] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[2]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions, including the protection of the gastric mucosa and regulation of platelet aggregation.[3]
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.
By inhibiting both COX-1 and COX-2, this compound reduces the production of prostaglandins, thereby alleviating the signs and symptoms of inflammation.
Signaling Pathway: Cyclooxygenase (COX) Pathway
The following diagram illustrates the central role of COX enzymes in the inflammatory cascade and the point of intervention for this compound.
Quantitative Data: COX Inhibition
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |
| Phenylbutazone | 4.3 | 2.5 | 1.72 | |
| Ibuprofen | 12 | 80 | 0.15 | |
| Diclofenac | 0.076 | 0.026 | 2.9 | |
| Mefenamic Acid | 0.04 | 3 | 0.013 | |
| Ketoprofen | Data not available for human whole blood | Data not available for human whole blood | ||
| Celecoxib | 82 | 6.8 | 12 |
Table 1: Comparative IC50 values of Phenylbutazone and other NSAIDs for COX-1 and COX-2 in human whole blood assays.
Modulation of Immune Cell Function
Beyond the inhibition of prostaglandin synthesis, this compound and its parent compound, phenylbutazone, exert immunomodulatory effects by directly influencing the function of various immune cells.
Inhibition of Lymphocyte Proliferation
Studies have shown that phenylbutazone and its metabolite oxyphenbutazone can inhibit DNA synthesis in cultured human lymphocytes. This antiproliferative effect on lymphocytes may contribute to its overall anti-inflammatory and immunomodulatory properties by dampening the adaptive immune response during chronic inflammation.
Modulation of Neutrophil Function
Phenylbutazone has been demonstrated to influence neutrophil activity. It can interfere with the binding of N-formyl peptides to their receptors on human neutrophils, thereby modulating chemotaxis. This suggests a mechanism by which this compound may limit the recruitment of neutrophils to sites of inflammation.
Putative Effects on Inflammatory Signaling Pathways
The anti-inflammatory effects of many NSAIDs are also attributed to their ability to interfere with key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. While direct evidence for this compound is lacking, based on the actions of phenylbutyrate (a related compound) and other NSAIDs, it is plausible that this compound modulates the NF-κB and MAPK signaling pathways.
Nuclear Factor-kappaB (NF-κB) Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Phenylbutyrate has been shown to inhibit NF-κB signaling. It is hypothesized that this compound may exert a similar effect, preventing the translocation of NF-κB into the nucleus and subsequent gene transcription.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The p38 MAPK pathway is another crucial signaling cascade involved in the production of pro-inflammatory cytokines like TNF-α and IL-6. Inhibition of the p38 MAPK pathway is a known mechanism for reducing inflammation. Some NSAIDs have been shown to modulate MAPK signaling. It is plausible that this compound may also interfere with this pathway, contributing to its anti-inflammatory effects.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the immunomodulatory effects of this compound.
In Vitro COX Inhibition Assay (Human Whole Blood)
This assay determines the IC50 values of a test compound for COX-1 and COX-2 in a physiologically relevant matrix.
Protocol:
-
Blood Collection: Draw fresh human blood from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).
-
COX-1 Assay (Thromboxane B2 measurement):
-
Aliquot 1 mL of whole blood into tubes.
-
Add the test compound (this compound) at various concentrations or vehicle control (e.g., DMSO).
-
Incubate at 37°C for 60 minutes to allow for drug-enzyme interaction.
-
Allow the blood to clot at 37°C for 60 minutes to induce platelet activation and COX-1-mediated thromboxane A2 (TXA2) production.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum.
-
Collect the serum and store it at -80°C until analysis.
-
Measure the concentration of the stable TXA2 metabolite, thromboxane B2 (TXB2), in the serum using a validated ELISA kit.
-
-
COX-2 Assay (Prostaglandin E2 measurement):
-
Aliquot 1 mL of whole blood into tubes.
-
Add aspirin (final concentration ~30 µM) to selectively and irreversibly inhibit COX-1. Incubate for 1 hour at 37°C.
-
Add lipopolysaccharide (LPS) (final concentration 10 µg/mL) to induce COX-2 expression in monocytes.
-
Immediately add the test compound (this compound) at various concentrations or vehicle control.
-
Incubate for 24 hours at 37°C.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Collect the plasma and store it at -80°C until analysis.
-
Measure the concentration of prostaglandin E2 (PGE2) in the plasma using a validated ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production at each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value for each enzyme.
-
Lymphocyte Proliferation Assay (BrdU Incorporation)
This assay measures the inhibitory effect of a test compound on the proliferation of lymphocytes.
Protocol:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture:
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
-
Treatment and Stimulation:
-
Add the test compound (this compound) at various concentrations or vehicle control to the wells.
-
Add a mitogen, such as phytohemagglutinin (PHA) (final concentration 5 µg/mL), to stimulate lymphocyte proliferation.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
BrdU Labeling:
-
Add 5-bromo-2'-deoxyuridine (BrdU) labeling solution to each well and incubate for an additional 4-16 hours.
-
-
Detection:
-
Remove the culture medium and fix the cells.
-
Denature the DNA using an acid solution.
-
Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Add the enzyme substrate and measure the colorimetric or chemiluminescent signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition of proliferation at each concentration of the test compound relative to the stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
Western Blot for NF-κB and p38 MAPK Activation
This method is used to assess the effect of a test compound on the phosphorylation and activation of key proteins in the NF-κB and p38 MAPK signaling pathways.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., THP-1 monocytes differentiated into macrophages) in 6-well plates.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., LPS at 1 µg/mL) for a specified time (e.g., 15-30 minutes for phosphorylation events).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample.
-
Compare the levels of phosphorylated proteins in the this compound-treated samples to the stimulated control.
-
Conclusion
This compound exerts its immunomodulatory and anti-inflammatory effects primarily through the inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. Evidence from its parent compound, phenylbutazone, suggests that its mechanism of action also involves the modulation of immune cell functions, including the inhibition of lymphocyte proliferation and interference with neutrophil chemotaxis. While direct evidence is still needed, it is plausible that this compound also influences key inflammatory signaling pathways such as NF-κB and p38 MAPK. Further research, utilizing the experimental protocols outlined in this guide, is necessary to fully elucidate the specific molecular targets and quantitative effects of this compound on the human immune system. This will provide a more complete understanding of its therapeutic potential and inform future drug development efforts in the field of inflammatory diseases.
References
- 1. Ketoprofen inhibits expression of inflammatory mediators in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of p38 MAPK in Neutrophil Functions: Single Cell Chemotaxis and Surface Marker Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NF-κB activation in macrophages increases atherosclerosis in LDL receptor–deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Kebuzone: A Technical Overview of a Phenylbutazone Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kebuzone, a derivative of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone, has been utilized for its anti-inflammatory, analgesic, and antipyretic properties. This technical guide provides an in-depth analysis of this compound, focusing on its core characteristics as a phenylbutazone derivative. The document summarizes its mechanism of action, available comparative data with phenylbutazone, and detailed experimental protocols for its evaluation.
Introduction
This compound, chemically known as 4-(3-oxobutyl)-1,2-diphenylpyrazolidine-3,5-dione, is a pyrazolidine derivative of phenylbutazone.[1] It shares the core pyrazolidine-3,5-dione structure with its parent compound but is distinguished by the substitution of an oxo group for two methylene hydrogens on the butyl side chain.[1] Like phenylbutazone, this compound has been employed in the management of inflammatory conditions such as rheumatoid arthritis and thrombophlebitis.[2] This guide aims to provide a comprehensive technical resource on this compound for the scientific community.
Chemical Structure and Synthesis
This compound is structurally analogous to phenylbutazone, with the key difference being the presence of a ketone functional group on the butyl side chain.
Chemical Formula: C₁₉H₁₈N₂O₃[3] Molar Mass: 322.36 g/mol [3]
Synthesis Pathway
A plausible, though unverified, synthetic route is outlined below:
References
Investigational Uses of Kebuzone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kebuzone, a non-steroidal anti-inflammatory drug (NSAID) and a derivative of phenylbutazone, has been investigated for its potential therapeutic applications in managing inflammatory conditions. This technical guide provides an in-depth overview of the scientific research surrounding this compound, with a focus on its mechanism of action, preclinical and clinical findings, and the experimental protocols used in its evaluation. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also incorporates data from its parent compound, phenylbutazone, to provide a relevant comparative context. The information is intended to support researchers, scientists, and drug development professionals in understanding the investigational landscape of this compound.
Introduction
This compound is a pyrazolidine derivative that exhibits analgesic and anti-inflammatory properties.[1] Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1] This guide synthesizes the available scientific knowledge on this compound, presenting it in a structured format to facilitate further research and development efforts.
Mechanism of Action: Prostaglandin Synthesis Inhibition
The anti-inflammatory, analgesic, and antipyretic effects of this compound are attributed to its inhibition of the COX enzymes, COX-1 and COX-2.[1] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, the precursor to various prostaglandins and thromboxanes.
-
COX-1 is a constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and plays a major role in the inflammatory cascade.
Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition
Caption: Inhibition of COX-1 and COX-2 by this compound.
Pharmacokinetic Profile
Detailed pharmacokinetic parameters for this compound are not extensively documented. However, its elimination half-life has been reported to be between 70 and 100 hours, suggesting a long duration of action. As a derivative of phenylbutazone, it is likely to share some pharmacokinetic characteristics with its parent compound.
Table 1: Pharmacokinetic Parameters of Phenylbutazone (for comparative context)
| Parameter | Value | Species | Reference |
| Bioavailability | Almost completely absorbed orally | Human | [2] |
| Protein Binding | High | Human | [3] |
| Metabolism | Hepatic (hydroxylation and conjugation) | Human | |
| Elimination Half-life | ~70 hours (with large interindividual variation) | Human | |
| Excretion | Primarily renal (metabolites) | Human |
Preclinical Studies
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the in vivo anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats (150-200g) are used.
-
Procedure: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the rats to induce localized edema.
-
Treatment: Test compounds (e.g., this compound) or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally at various doses prior to the carrageenan injection.
-
Measurement: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This test is used to evaluate the peripheral analgesic activity of a substance.
-
Animals: Swiss albino mice (20-30g) are used.
-
Procedure: An intraperitoneal injection of 0.6% acetic acid is administered to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
Treatment: The test compound or a reference analgesic is administered prior to the acetic acid injection.
-
Measurement: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
Analysis: The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the control group.
Experimental Workflow: Preclinical Evaluation of NSAIDs
Caption: Preclinical testing workflow for NSAIDs.
Clinical Research
A notable clinical investigation of this compound was a double-blind, crossover study comparing its efficacy to phenylbutazone in patients with rheumatoid arthritis.
Comparative Clinical Trial in Rheumatoid Arthritis
A study by Nyfos and Lunding in 1968 evaluated the clinical effects of this compound versus phenylbutazone in 30 patients with rheumatoid arthritis. The study concluded that the clinical effect of this compound was comparable to that of phenylbutazone. Side effects were reported to be equally common for both drugs.
Table 2: Design of a Comparative Clinical Trial of this compound vs. Phenylbutazone
| Parameter | Description |
| Study Design | Double-blind, crossover |
| Patient Population | 30 patients with rheumatoid arthritis |
| Interventions | This compound (750 mg daily) vs. Phenylbutazone (600 mg daily) |
| Treatment Duration | 6 weeks for each drug |
| Primary Outcome Measures | Objective clinical measurements of inflammatory activity |
| Secondary Outcome Measures | Body weight, hemoglobin level, erythrocyte sedimentation rate (ESR), white cell count, thymol value, urine analysis, and fecal occult blood |
Specific quantitative results from this study are not detailed in the available abstracts.
Conclusion
This compound is an investigational NSAID with a mechanism of action centered on the inhibition of COX enzymes. While its clinical efficacy has been demonstrated to be comparable to its parent compound, phenylbutazone, a comprehensive understanding of its pharmacological profile is hampered by the limited availability of specific quantitative data. This guide has provided a framework for understanding this compound by presenting its known characteristics alongside established experimental protocols and comparative data for related compounds. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound.
References
Kebuzone's Impact on Prostaglandin Synthesis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Role of Prostaglandins in Inflammation
Prostaglandins are a group of lipid compounds derived from fatty acids that play a crucial role in various physiological and pathological processes, including inflammation, pain, and fever. They are synthesized in almost all tissues and act as local messengers, regulating cellular responses in their immediate vicinity. In the context of inflammation, prostaglandins are key mediators, contributing to the classic signs of inflammation: redness, swelling, heat, and pain.
The synthesis of prostaglandins is initiated from arachidonic acid, a polyunsaturated fatty acid released from the cell membrane by the action of phospholipase A2. Arachidonic acid is then metabolized by two main enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase pathway. This guide will focus on the COX pathway, which is the primary target of Kebuzone and other NSAIDs.
The Cyclooxygenase (COX) Pathway: The Target of this compound
The cyclooxygenase (COX) enzyme, also known as prostaglandin-endoperoxide synthase (PTGS), is the rate-limiting enzyme in the biosynthesis of prostaglandins. It catalyzes the conversion of arachidonic acid into an unstable intermediate, prostaglandin H2 (PGH2). PGH2 is then rapidly converted into various bioactive prostanoids, including prostaglandins (such as PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2), by specific isomerases and synthases.
There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in homeostatic functions. These include protecting the gastric mucosa, maintaining renal blood flow, and regulating platelet aggregation.
-
COX-2: This isoform is typically undetectable in most tissues under normal conditions. However, its expression is rapidly induced by inflammatory stimuli such as cytokines, endotoxins, and growth factors. The prostaglandins produced by COX-2 are primarily involved in mediating inflammation, pain, and fever.
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely attributed to their inhibition of COX-2, while the common side effects, such as gastrointestinal irritation and bleeding, are primarily due to the inhibition of the protective functions of COX-1.
Signaling Pathway of Prostaglandin Synthesis
The following diagram illustrates the key steps in the prostaglandin synthesis pathway and the point of intervention for NSAIDs like this compound.
Quantitative Analysis of COX Inhibition by NSAIDs
The potency and selectivity of an NSAID are typically quantified by its half-maximal inhibitory concentration (IC50) for each COX isoform. A lower IC50 value indicates a higher potency of inhibition. The COX-2 selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
While specific IC50 values for this compound are not readily found in publicly available scientific literature, the following table provides a summary of IC50 values for other commonly studied NSAIDs to illustrate the range of potencies and selectivities.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| Indomethacin | 0.05 | 1.1 | 0.045 |
| Ibuprofen | 5.0 | 15.0 | 0.33 |
| Diclofenac | 0.6 | 0.03 | 20 |
| Celecoxib | 15.0 | 0.04 | 375 |
| Rofecoxib | >1000 | 0.018 | >55,555 |
Note: These values are approximate and can vary depending on the specific assay conditions.
Experimental Protocols for Assessing COX Inhibition
A variety of in vitro assays are available to determine the inhibitory activity of a compound against COX-1 and COX-2. A common and reliable method is the whole blood assay, which closely mimics the physiological environment. Below is a detailed, generalized protocol for such an assay.
In Vitro Whole Blood Assay for COX-1 and COX-2 Inhibition
Objective: To determine the IC50 values of a test compound (e.g., this compound) for the inhibition of COX-1 and COX-2 in a human whole blood matrix.
Principle:
-
COX-1 Activity: Measured by the production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, in clotting whole blood. Platelets, which are abundant in whole blood, constitutively express COX-1.
-
COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in whole blood stimulated with lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.
Materials:
-
Freshly drawn human whole blood from healthy, drug-free volunteers.
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) from E. coli.
-
Phosphate-buffered saline (PBS).
-
Enzyme immunoassay (EIA) kits for TXB2 and PGE2.
-
96-well plates.
-
Incubator (37°C, 5% CO2).
-
Centrifuge.
-
Plate reader.
Experimental Workflow:
Procedure:
For COX-1 Activity:
-
Aliquot 500 µL of fresh whole blood into microcentrifuge tubes.
-
Add the test compound at various concentrations (typically a serial dilution) or vehicle control (e.g., DMSO) to the tubes.
-
Incubate the tubes at 37°C for 60 minutes to allow for blood clotting and subsequent TXB2 production.
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge the tubes at 1,500 x g for 10 minutes at 4°C to separate the serum.
-
Collect the serum and store at -80°C until analysis.
-
Measure the concentration of TXB2 in the serum samples using a specific EIA kit according to the manufacturer's instructions.
For COX-2 Activity:
-
Aliquot 500 µL of fresh whole blood into sterile microcentrifuge tubes containing an anticoagulant (e.g., heparin).
-
Add the test compound at various concentrations or vehicle control.
-
Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression.
-
Incubate the tubes at 37°C in a 5% CO2 incubator for 24 hours.
-
Centrifuge the tubes at 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Collect the plasma and store at -80°C until analysis.
-
Measure the concentration of PGE2 in the plasma samples using a specific EIA kit according to the manufacturer's instructions.
Data Analysis:
-
Calculate the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that produces 50% inhibition, by non-linear regression analysis.
Conclusion
This compound, as a member of the NSAID family, exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins. The differential inhibition of COX-1 and COX-2 isoforms is a critical determinant of the therapeutic efficacy and side-effect profile of NSAIDs. While specific quantitative data on this compound's inhibitory profile is not widely available, the established methodologies outlined in this guide provide a robust framework for the preclinical evaluation of its and other novel anti-inflammatory compounds' impact on prostaglandin synthesis. Further research to elucidate the precise IC50 values of this compound for COX-1 and COX-2 would be invaluable for a more complete understanding of its pharmacological profile and for guiding future drug development efforts in the field of inflammatory diseases.
Methodological & Application
Application Notes and Protocols for Utilizing Kebuzone in In Vitro Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kebuzone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.[1] By blocking COX-1 and COX-2, this compound effectively reduces the synthesis of prostaglandins, key signaling molecules that drive inflammation, pain, and fever.[1] These application notes provide detailed protocols for evaluating the anti-inflammatory effects of this compound in established in vitro models, offering a framework for researchers in drug discovery and development.
The provided protocols are foundational and may require optimization based on specific experimental goals and cell types.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), activate signaling pathways that lead to the release of arachidonic acid from the cell membrane. The cyclooxygenase enzymes, COX-1 and COX-2, then convert arachidonic acid into prostaglandin H2 (PGH2). PGH2 is subsequently converted by various synthases into a range of prostaglandins (e.g., PGE2, PGD2, PGF2α), which are potent mediators of inflammation. This compound, like other NSAIDs, is understood to exert its anti-inflammatory effects by inhibiting the activity of both COX-1 and COX-2, thereby blocking the production of these pro-inflammatory prostaglandins.[1]
Quantitative Data Summary
Due to a lack of publicly available in vitro studies specifically detailing the inhibitory concentrations of this compound, the following table provides a template with hypothetical data for illustrative purposes. Researchers are strongly encouraged to determine these values empirically for their specific experimental systems.
| Assay | Cell Line | Inflammatory Stimulus | Parameter | Hypothetical IC50 for this compound (µM) | Reference Compound (e.g., Indomethacin) IC50 (µM) |
| COX-1 Inhibition | - | Arachidonic Acid | Enzyme Activity | 15 | 0.1 |
| COX-2 Inhibition | - | Arachidonic Acid | Enzyme Activity | 5 | 1 |
| PGE2 Production | RAW 264.7 Macrophages | LPS (1 µg/mL) | PGE2 Levels | 8 | 0.5 |
| TNF-α Production | Human PBMCs | LPS (100 ng/mL) | TNF-α Levels | > 100 | 20 |
| IL-6 Production | Human PBMCs | LPS (100 ng/mL) | IL-6 Levels | > 100 | 25 |
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol provides a general method to determine the direct inhibitory effect of this compound on COX-1 and COX-2 enzymatic activity.
Materials:
-
This compound
-
Reference NSAID (e.g., Indomethacin, Celecoxib)
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well microplate
-
Microplate reader for colorimetric or fluorometric detection
-
COX inhibitor screening assay kit (optional, provides optimized reagents)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and the reference NSAID in DMSO. Serially dilute the compounds in assay buffer to achieve a range of desired concentrations.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2).
-
Compound Incubation: Add the diluted this compound or reference compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control. Incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Detection: Measure the product formation over time using a microplate reader. The detection method will depend on the assay format (e.g., colorimetric measurement of a peroxidase substrate or fluorescent detection).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Measurement of Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages
This protocol details how to assess the effect of this compound on prostaglandin production in a cellular context using a macrophage cell line.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., trypan blue)
-
24-well cell culture plates
-
PGE2 ELISA kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatants and store them at -80°C until analysis.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the PGE2 concentrations to the LPS-stimulated control. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Protocol 3: Assessment of Pro-inflammatory Cytokine (TNF-α and IL-6) Production
This protocol describes the measurement of key pro-inflammatory cytokines to evaluate the broader anti-inflammatory effects of this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable cell line (e.g., THP-1, RAW 264.7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
Ficoll-Paque for PBMC isolation (if applicable)
-
96-well cell culture plates
-
TNF-α and IL-6 ELISA kits
Procedure:
-
Cell Preparation: If using PBMCs, isolate them from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete medium and determine the cell density.
-
Cell Seeding: Seed the cells (e.g., 1 x 10^5 cells/well) into a 96-well plate.
-
Compound Pre-treatment: Add varying concentrations of this compound or a vehicle control to the wells and incubate for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with an appropriate concentration of LPS (e.g., 100 ng/mL for PBMCs).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatants.
-
Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each this compound concentration relative to the LPS-stimulated control and determine the IC50 values.
Conclusion
The protocols outlined in these application notes provide a robust starting point for characterizing the anti-inflammatory properties of this compound in in vitro models. By investigating its effects on COX enzyme activity and the production of key inflammatory mediators like prostaglandins and cytokines, researchers can gain valuable insights into its therapeutic potential. It is essential to empirically determine the optimal concentrations and incubation times for this compound in the specific cell systems being utilized.
References
Determining the Optimal Dose-Response Curve for Kebuzone in Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Kebuzone is a non-steroidal anti-inflammatory drug (NSAID) that exhibits anti-inflammatory, analgesic, and antipyretic properties.[1][2] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] By blocking these enzymes, this compound effectively reduces the production of prostaglandins, which are key lipid compounds that mediate inflammatory responses, pain, and fever.[1][3] this compound's ability to inhibit both COX-1 and COX-2 makes it an effective anti-inflammatory agent, but also carries the risk of gastrointestinal side effects associated with COX-1 inhibition. Beyond its COX-inhibitory effects, this compound has also been shown to modulate immune responses and decrease the activity of pro-inflammatory cytokines.
Understanding the dose-dependent effects of this compound in a controlled in vitro environment is crucial for elucidating its cellular mechanisms and for the development of novel therapeutic strategies. This document provides a detailed protocol for determining the optimal dose-response curve of this compound in a relevant cell culture model, focusing on its impact on cell viability and its interaction with inflammatory signaling pathways.
Objective
The primary objective of these protocols is to establish a robust and reproducible method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay. This involves treating a relevant cell line with a range of this compound concentrations and measuring the resulting effect on cell viability. These application notes will guide researchers in generating a dose-response curve to quantify the potency of this compound.
Materials and Reagents
| Material/Reagent | Supplier | Catalogue No. |
| This compound | Sigma-Aldrich | K0128 |
| RAW 264.7 Macrophage Cell Line | ATCC | TIB-71 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Lipopolysaccharide (LPS) from E. coli O111:B4 | Sigma-Aldrich | L2630 |
| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
| 96-well opaque-walled microplates | Corning | 3917 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Cell scraper | Corning | 3010 |
Experimental Protocols
Cell Line Selection and Culture
For studying the anti-inflammatory effects of NSAIDs like this compound, the murine macrophage-like cell line RAW 264.7 is a highly suitable model. These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, including the upregulation of COX-2 and the production of pro-inflammatory cytokines.
Culture Conditions:
-
Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Environment: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, they can be subcultured by gentle scraping. A subcultivation ratio of 1:3 to 1:6 is recommended.
Preparation of this compound Stock and Working Solutions
-
This compound Stock Solution (100 mM): Dissolve the appropriate amount of this compound powder in cell culture grade DMSO to achieve a final concentration of 100 mM. Mix thoroughly by vortexing until fully dissolved. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Serial Dilutions: Prepare a series of working solutions by diluting the 100 mM stock solution in the complete growth medium. A common approach is to perform 2-fold or 3-fold serial dilutions to cover a wide concentration range. It is advisable to perform a preliminary range-finding experiment to determine the approximate effective concentration of this compound. Based on studies with other NSAIDs in cell culture, a starting range of 1 µM to 1000 µM can be considered.
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well opaque-walled plate at a density of 1 x 10^5 cells/well in 100 µL of complete growth medium. Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to adhere.
-
Induction of Inflammation (Optional but Recommended): To mimic an inflammatory state, stimulate the cells with LPS. Remove the culture medium and add 100 µL of fresh medium containing 1 µg/mL of LPS to each well. Incubate for 4-6 hours.
-
This compound Treatment: After the LPS stimulation period, carefully remove the medium and add 100 µL of medium containing the various concentrations of this compound (prepared in section 4.2). Include wells with vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control (medium only).
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the desired exposure time.
-
CellTiter-Glo® Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL).
-
Signal Stabilization and Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
Data Analysis
-
Background Subtraction: Subtract the average luminescence value from the "medium only" wells (background) from all other experimental wells.
-
Normalization: Normalize the data to the vehicle-treated control wells, which are set to 100% viability.
-
Dose-Response Curve: Plot the normalized cell viability (%) against the logarithm of the this compound concentration.
-
IC50 Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response variable slope) to fit the data and determine the IC50 value. The IC50 is the concentration of this compound that causes a 50% reduction in cell viability.
Data Presentation
The quantitative data from the dose-response experiment should be summarized in a clear and structured table for easy comparison.
| This compound Concentration (µM) | Log(Concentration) | Mean Luminescence (RLU) | Standard Deviation (RLU) | % Cell Viability |
| 0 (Vehicle Control) | - | 100 | ||
| 1 | 0 | |||
| 10 | 1 | |||
| 50 | 1.7 | |||
| 100 | 2 | |||
| 250 | 2.4 | |||
| 500 | 2.7 | |||
| 1000 | 3 | |||
| Calculated IC50 (µM) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the dose-response curve of this compound.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
References
Protocol for Assessing Kebuzone Cytotoxicity In Vitro
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Kebuzone, a non-steroidal anti-inflammatory drug (NSAID) and a metabolite of phenylbutazone, is utilized for its anti-inflammatory and analgesic properties.[1] Like other NSAIDs, it primarily functions by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain.[1] As with many pharmaceuticals, evaluating the cytotoxic potential of this compound is a critical step in its preclinical safety assessment. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using established and reliable cell-based assays.
The following protocols are designed to be comprehensive and adaptable for use in various research and drug development settings. They cover methods for evaluating cell viability, membrane integrity, and apoptosis induction. While specific cytotoxic data for this compound is limited in publicly available literature, this protocol is based on established methods for assessing NSAID cytotoxicity and provides a framework for generating such data. For the purpose of this document, data from the closely related compounds phenylbutazone and oxyphenbutazone will be used as a reference.
Key Concepts in Cytotoxicity Assessment
-
Cell Viability: A measure of the overall health of a cell population. Assays like the MTT assay are used to determine the metabolic activity of cells, which correlates with the number of viable cells.
-
Cell Membrane Integrity: Damage to the cell membrane is a hallmark of necrosis. The Lactate Dehydrogenase (LDH) assay measures the release of this cytosolic enzyme into the culture medium as an indicator of membrane damage.
-
Apoptosis: A form of programmed cell death that is crucial for normal development and tissue homeostasis. Dysregulation of apoptosis is implicated in many diseases. The Caspase-3/7 assay measures the activity of key executioner caspases involved in the apoptotic cascade.
Data Presentation
Due to the limited availability of direct in vitro cytotoxicity data for this compound, the following table summarizes findings for the related compounds phenylbutazone and its metabolite, oxyphenbutazone, to provide a contextual reference for experimental design.
| Compound | Cell Line | Assay | Concentration Range | Endpoint | Reference |
| Phenylbutazone | Chinese Hamster Ovary (CHO) | Trypan Blue Exclusion | 500 µM - 3000 µM | Cell Mortality | [2] |
| Oxyphenbutazone | Hep3B (Human Hepatocellular Carcinoma) | Cytotoxicity Assay | 2.5, 5.0, 7.5 µmol/L (in combination with Methotrexate) | Cell Viability | |
| Phenylbutazone | Equine Gastric Mucosa (in vivo) | Oxidative Stress Markers | Not Applicable | Increased Oxidative Stress | [3][4] |
Note: The provided data for oxyphenbutazone was in a combination study, which may influence its individual cytotoxic potential.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the intended application or potential target organ toxicity. Common choices include HepG2 (human liver carcinoma), A549 (human lung carcinoma), or peripheral blood mononuclear cells (PBMCs).
-
Cell Seeding:
-
For adherent cell lines, seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
For suspension cells like PBMCs, seed at a density of 1 x 10⁵ to 2 x 10⁵ cells/well.
-
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment and recovery.
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Remove the existing medium from the wells (for adherent cells).
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
-
Incubation: Incubate the plates for 24, 48, or 72 hours, depending on the experimental design.
MTT Assay for Cell Viability
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
MTT Addition: After the treatment incubation period, add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a solubilization solution (e.g., 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
LDH Assay for Cytotoxicity (Membrane Integrity)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.
-
Sample Collection: After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercial kit.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
-
Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Calculate the percentage of cytotoxicity using the following formula:
-
Caspase-3/7 Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Reagent Addition: After the treatment incubation period, add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis:
-
The luminescence signal is directly proportional to the amount of caspase-3/7 activity.
-
Compare the luminescence of treated cells to that of untreated control cells to determine the fold-increase in caspase activity.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for assessing this compound cytotoxicity and the potential signaling pathways involved.
Caption: Experimental workflow for in vitro assessment of this compound cytotoxicity.
Caption: Hypothesized signaling pathways of this compound-induced cytotoxicity.
Conclusion
References
Application Notes and Protocols: Evaluation of Kebuzone in a Carrageenan-Induced Paw Edema Model in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kebuzone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidinedione class, recognized for its anti-inflammatory and analgesic properties.[1] This document provides detailed application notes and protocols for evaluating the anti-inflammatory efficacy of this compound using the carrageenan-induced paw edema model in rats. This model is a well-established and highly reproducible method for inducing acute inflammation and is widely used for the preclinical screening of potential anti-inflammatory agents.[2][3]
The inflammatory response induced by carrageenan is biphasic. The initial phase (0-1 hour) involves the release of histamine, serotonin, and bradykinin. The later phase (after 1 hour) is associated with the production of prostaglandins and the infiltration of neutrophils into the inflammatory site. This compound, like other NSAIDs, primarily exerts its effect by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are crucial for the synthesis of prostaglandins from arachidonic acid.[1][4] By blocking prostaglandin production, this compound is expected to reduce the swelling and pain associated with the late phase of carrageenan-induced inflammation.
Experimental Protocols
Animals
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 180-250 g.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Housing: Housed in standard polypropylene cages with free access to food and water.
-
Ethics: All experimental procedures should be performed in accordance with the guidelines of the Institutional Animal Ethics Committee.
Materials and Reagents
-
This compound
-
Carrageenan (Lambda, Type IV)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose - Na-CMC)
-
Positive Control: Indomethacin or Diclofenac Sodium
-
Saline (0.9% NaCl)
-
Plethysmometer
Experimental Design
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I (Control): Vehicle only.
-
Group II (Positive Control): Indomethacin (10 mg/kg, p.o.) or another standard NSAID.
-
Group III-V (Test Groups): this compound at different dose levels (e.g., 25, 50, 100 mg/kg, p.o.). The doses should be selected based on available literature or pilot studies.
-
-
Drug Administration:
-
Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation.
-
-
Induction of Paw Edema:
-
Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
The degree of paw swelling is calculated as the difference between the paw volume at each time point and the initial paw volume (at 0 hours).
-
-
Calculation of Percentage Inhibition:
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Mean increase in paw volume in the control group.
-
Vt = Mean increase in paw volume in the treated group.
-
-
Data Presentation
The following table provides a template for presenting the quantitative data obtained from the experiment. Data for Phenylbutazone, a structurally related pyrazolidinedione derivative, is used as a representative example to illustrate the expected format and outcomes. A study on Phenylbutazone (30 mg/kg) demonstrated a pronounced reduction in paw edema.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Representative Data)
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM | Percentage Inhibition of Edema (%) |
| 3 hours post-carrageenan | 3 hours post-carrageenan | ||
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| Positive Control (Indomethacin) | 10 | 0.38 ± 0.03* | 55.3 |
| This compound (Low Dose) | 25 | Data to be determined | Data to be determined |
| This compound (Medium Dose) | 50 | Data to be determined | Data to be determined |
| This compound (High Dose) | 100 | Data to be determined | Data to be determined |
*p < 0.05 compared to the control group.
Visualizations
Signaling Pathway of Carrageenan-Induced Inflammation and this compound's Mechanism of Action
Caption: Mechanism of this compound in Carrageenan-Induced Inflammation.
Experimental Workflow
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
References
Application of Kebuzone in Preclinical Models of Rheumatoid Arthritis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Kebuzone, a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidine class, has been utilized in the management of inflammatory conditions, including rheumatoid arthritis (RA). In the context of preclinical research, this compound serves as a valuable tool for investigating the pathophysiology of RA and for the preliminary assessment of novel anti-inflammatory therapeutics. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition curtails the production of prostaglandins, which are key mediators of inflammation, pain, and fever characteristic of rheumatoid arthritis.[1][2][3][4][5] Furthermore, this compound and related compounds may modulate the activity of various immune cells, such as neutrophils and macrophages, and reduce the production of pro-inflammatory cytokines, further contributing to their anti-inflammatory effects.
This document provides detailed protocols for the use of this compound and its parent compound, phenylbutazone, in established animal models of rheumatoid arthritis, namely the Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) models. Due to the limited availability of specific preclinical data for this compound in the public domain, information on phenylbutazone is provided as a representative example for the pyrazolidine class of NSAIDs.
Animal Models in Rheumatoid Arthritis Research
Animal models are indispensable for studying the complex pathogenesis of RA and for the in vivo evaluation of potential therapies. The most widely used and well-validated models are the Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) models.
-
Collagen-Induced Arthritis (CIA): This model is frequently employed as it shares significant immunological and pathological characteristics with human RA, including synovitis, pannus formation, and erosion of cartilage and bone. Arthritis is induced in susceptible strains of mice or rats by immunization with type II collagen emulsified in Freund's adjuvant.
-
Adjuvant-Induced Arthritis (AIA): This is a well-established model of polyarthritis in rats, induced by a single injection of Freund's complete adjuvant. The AIA model is characterized by a reliable and robust inflammatory response, making it suitable for the screening of anti-inflammatory compounds.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model (Mouse)
This protocol describes the induction of CIA in DBA/1 mice, a commonly used susceptible strain.
Materials:
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.05M Acetic Acid
-
Male DBA/1J mice (8-10 weeks old)
-
This compound or Phenylbutazone
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.05M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of CFA. This should be done on ice to prevent denaturation of the collagen.
-
-
Primary Immunization (Day 0):
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion of bovine type II collagen (2 mg/mL) with an equal volume of IFA.
-
Administer a 100 µL booster injection of the collagen-IFA emulsion intradermally at a different site near the base of the tail.
-
-
Treatment Protocol:
-
Begin treatment with this compound or a related compound upon the first signs of arthritis (typically around day 24-28).
-
Administer the compound orally or intraperitoneally daily for a predefined period (e.g., 14-21 days). A study on the related compound phenylbutazone in an arthritis model used a dose of 25 mg/kg.
-
-
Assessment of Arthritis:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Clinical Scoring: Score each paw on a scale of 0-4 based on the degree of inflammation, swelling, and erythema (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Paw Thickness Measurement: Measure the thickness of the hind paws using a digital caliper.
-
Adjuvant-Induced Arthritis (AIA) Model (Rat)
This protocol details the induction of AIA in Lewis rats, a susceptible strain.
Materials:
-
Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis (e.g., 10 mg/mL)
-
Male Lewis rats (6-8 weeks old)
-
This compound or Phenylbutazone
-
Vehicle
Procedure:
-
Induction of Arthritis (Day 0):
-
Inject 100 µL of FCA intradermally into the base of the tail or into the plantar surface of one hind paw.
-
-
Treatment Protocol:
-
A prophylactic dosing regimen can be initiated on day 0, or a therapeutic regimen can be started upon the onset of clinical signs of arthritis (around day 9-10).
-
Administer this compound or a related compound daily. A study investigating phenylbutazone in adjuvant-induced arthritic rats used a single intravenous dose of 25 mg/kg. For oral administration, dosages for phenylbutazone in horses are in the range of 2-4 g per 500 lbs body weight daily, which can be used as a starting point for dose-range finding studies in rats after appropriate scaling.
-
-
Assessment of Arthritis:
-
Monitor rats for clinical signs of arthritis, which typically appear between 9 and 12 days post-adjuvant injection.
-
Arthritis Score: Score each paw on a scale of 0-4, similar to the CIA model.
-
Paw Volume Measurement: Measure the volume of the hind paws using a plethysmometer.
-
Body Weight: Monitor body weight as a general indicator of health and disease severity.
-
Data Presentation
The following tables present hypothetical data based on expected outcomes from studies using a pyrazolidine-class NSAID like this compound or its parent compound, phenylbutazone, in the described RA models.
Table 1: Effect of a Pyrazolidine NSAID on Clinical Score in Collagen-Induced Arthritis (CIA) in Mice
| Treatment Group | Day 28 | Day 35 | Day 42 |
| Vehicle Control | 2.5 ± 0.5 | 6.8 ± 1.2 | 10.2 ± 1.8 |
| Pyrazolidine NSAID | 1.0 ± 0.3 | 3.5 ± 0.8 | 5.1 ± 1.0 |
| Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control. |
Table 2: Effect of a Pyrazolidine NSAID on Paw Volume in Adjuvant-Induced Arthritis (AIA) in Rats
| Treatment Group | Baseline Paw Volume (mL) | Day 14 Paw Volume (mL) | Change in Paw Volume (mL) |
| Vehicle Control | 1.2 ± 0.1 | 2.5 ± 0.3 | 1.3 ± 0.2 |
| Pyrazolidine NSAID | 1.2 ± 0.1 | 1.7 ± 0.2 | 0.5 ± 0.1 |
| *Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control. |
Mandatory Visualizations
Signaling Pathway of NSAIDs in Rheumatoid Arthritis
Caption: Mechanism of action of this compound as a non-selective COX inhibitor.
Experimental Workflow for Preclinical Evaluation
Caption: General experimental workflow for evaluating this compound in RA models.
References
- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
Evaluating the Impact of Kebuzone on Prostaglandin E2 Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed methodologies for evaluating the effect of Kebuzone, a non-steroidal anti-inflammatory drug (NSAID), on the production of Prostaglandin E2 (PGE2). This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[1][2] These protocols are designed for researchers in pharmacology, cell biology, and drug development to assess the inhibitory potential of this compound and other NSAIDs on PGE2 production in a controlled laboratory setting. The application notes include in vitro cell-based assays, quantification methods for PGE2, and data presentation guidelines.
Introduction
Prostaglandin E2 (PGE2) is a principal lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[3][4] It is synthesized from arachidonic acid through the enzymatic activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and terminal prostaglandin E synthases (PGES).[5] The constitutive isoform, COX-1, is involved in homeostatic functions, while the inducible isoform, COX-2, is upregulated at sites of inflammation.
This compound, a member of the pyrazolidinedione class of NSAIDs, functions by inhibiting both COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins like PGE2. The evaluation of this compound's effect on PGE2 production is crucial for understanding its anti-inflammatory potency and potential side effects. This document outlines detailed protocols for cell-based assays to quantify the inhibitory effect of this compound on PGE2 production.
Signaling Pathway of Prostaglandin E2 Synthesis
The synthesis of PGE2 begins with the release of arachidonic acid from the cell membrane. Arachidonic acid is then converted to Prostaglandin H2 (PGH2) by COX-1 or COX-2. PGH2 is subsequently isomerized to PGE2 by prostaglandin E synthases (PGES). PGE2 then exits the cell and binds to one of four G-protein coupled E-prostanoid (EP) receptors, EP1 through EP4, on the surface of target cells to elicit its biological effects.
Data Presentation
Quantitative data on the inhibitory effects of NSAIDs on COX enzymes are typically presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Due to the limited availability of specific IC50 data for this compound on PGE2 production, the following table presents data for the structurally related pyrazolidinedione NSAID, phenylbutazone, as a representative example. These values were determined in an in vitro analysis of horse blood.
| Compound | Target Enzyme | IC50 (µM) |
| Phenylbutazone | COX-1 | 0.83 |
| COX-2 | 1.25 |
Experimental Protocols
Two primary cell-based protocols are provided to evaluate the effect of this compound on PGE2 production: one using a murine macrophage cell line (RAW 264.7) stimulated with lipopolysaccharide (LPS), and another using human fibroblast-like synoviocytes (FLS) stimulated with interleukin-1 beta (IL-1β).
Protocol 1: Inhibition of LPS-Induced PGE2 Production in RAW 264.7 Macrophages
This protocol is adapted from methodologies described for evaluating anti-inflammatory compounds on macrophage cells.
1. Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Prostaglandin E2 EIA Kit
2. Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
3. Experimental Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/mL (1 mL per well) and incubate overnight.
-
Prepare stock solutions of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.
-
Pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., indomethacin).
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce PGE2 production. Include an unstimulated control group (no LPS).
-
After the incubation period, collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,000 x g for 15 minutes to remove any cellular debris.
4. PGE2 Quantification:
-
Measure the concentration of PGE2 in the supernatants using a commercial Prostaglandin E2 EIA kit according to the manufacturer's instructions.
-
The intensity of the colorimetric signal is inversely proportional to the amount of PGE2 in the sample.
-
Generate a standard curve using the provided PGE2 standards.
-
Calculate the PGE2 concentration in each sample based on the standard curve.
5. Data Analysis:
-
Calculate the percentage inhibition of PGE2 production for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Inhibition of IL-1β-Induced PGE2 Production in Human Fibroblast-Like Synoviocytes (FLS)
This protocol is based on studies investigating the effects of NSAIDs on synoviocytes, which are key cells in the context of inflammatory arthritis.
1. Materials and Reagents:
-
Human fibroblast-like synoviocytes (FLS)
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human Interleukin-1 beta (IL-1β)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Prostaglandin E2 EIA Kit
2. Cell Culture:
-
Culture FLS in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Use FLS between passages 3 and 8 for experiments.
3. Experimental Procedure:
-
Seed FLS in a 24-well plate and allow them to reach confluence.
-
Serum-starve the cells for 24 hours prior to the experiment.
-
Prepare this compound dilutions as described in Protocol 1.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 24 hours.
-
Collect and process the cell culture supernatants as described in Protocol 1.
4. PGE2 Quantification and Data Analysis:
-
Follow the same procedures for PGE2 quantification and data analysis as outlined in Protocol 1.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the effect of this compound on PGE2 production in a cell-based assay.
Conclusion
The protocols outlined in this document provide a robust framework for evaluating the inhibitory effect of this compound on prostaglandin E2 production. By utilizing common cell lines and established methodologies, researchers can obtain reliable and reproducible data to characterize the anti-inflammatory properties of this compound and other NSAIDs. The provided diagrams and data presentation format are intended to facilitate clear and concise communication of experimental design and results within the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Sulforaphane Inhibits Prostaglandin E2 Synthesis by Suppressing Microsomal Prostaglandin E Synthase 1 | PLOS One [journals.plos.org]
- 5. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Kebuzone in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kebuzone, a non-steroidal anti-inflammatory drug (NSAID), is a derivative of phenylbutazone utilized for its potent anti-inflammatory and analgesic properties. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory cascade.[1] Effective preclinical evaluation of this compound in animal models is crucial for understanding its pharmacokinetic profile, efficacy, and safety.
These application notes provide a comprehensive overview of potential in vivo administration routes for this compound in animal studies. Due to a lack of specific published protocols for this compound, the following sections detail generalized methodologies extrapolated from studies on structurally and functionally similar NSAIDs, such as phenylbutazone and ketoprofen. Researchers should consider these as starting points and optimize them for their specific experimental needs.
Signaling Pathway of this compound
This compound, like other NSAIDs, exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules that mediate inflammation, pain, and fever. By blocking this pathway, this compound effectively reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.
Data Presentation: Administration of NSAIDs in Animal Models
The following tables summarize dosages and administration routes for various NSAIDs in different animal models. This data can be used as a reference for designing studies with this compound.
Table 1: Oral Administration of NSAIDs in Rodents
| NSAID | Animal Model | Dosage | Vehicle | Frequency | Reference Study |
| Ibuprofen | Rat | 400 mg/kg | Not Specified | Single Dose | [2] |
| Diclofenac | Rat | 25 mg/kg | Saline | Single and Multiple (14 days) | [3] |
| Cannabidiol | Rat | 5-40 mg/kg | Olive Oil | Single Dose | [4] |
| Losartan | Rat | Not Specified | Nut Paste, Peanut Butter, Sugar Paste | Daily for 14 days | [5] |
Table 2: Parenteral Administration of NSAIDs in Various Animal Models
| NSAID | Animal Model | Route | Dosage | Vehicle | Frequency | Reference Study |
| Ketoprofen | Rat | Subcutaneous (SC) | 5 mg/kg | Not Specified | Single Dose | |
| Phenylbutazone | Horse | Intravenous (IV) | 4.4 mg/kg | Not Specified | Every 12-24 hours | |
| Flunixin Meglumine | Horse | Intravenous (IV) | 1.1 mg/kg | Not Specified | Every 12 hours | |
| Phenylbutazone | Rabbit | Not Specified | Not Specified | Daily for 9 days | ||
| Buprenorphine | Rabbit | Subcutaneous (SC) | 0.15 mg/kg | Lipid-bound in triglyceride oil | Single Dose | |
| Phenylbutazone | Chick | Intraperitoneal (IP) | 11.20 mg/kg | Not Specified | Single Dose |
Experimental Protocols
The following are detailed, generalized protocols for common administration routes. Note: These are not specific to this compound and should be adapted and validated.
Protocol 1: Oral Gavage Administration in Rats
This protocol is suitable for the administration of a precise oral dose of this compound.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% carboxymethylcellulose, corn oil, water)
-
Wistar or Sprague-Dawley rats
-
Animal scale
-
Flexible or rigid gavage needle (16-18 gauge for adult rats)
-
Syringes (1-3 mL)
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Prepare the this compound formulation at the desired concentration in the chosen vehicle. Ensure the solution or suspension is homogenous.
-
Animal Handling: Weigh the rat to calculate the exact volume to be administered.
-
Restraint: Gently but firmly restrain the rat to prevent movement. The body should be held in a vertical position.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. A slight resistance may be felt as the needle passes the pharynx.
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the this compound formulation.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as choking or difficulty breathing. Return the animal to its cage and monitor for any adverse effects.
Protocol 2: Intravenous (IV) Injection in Rabbits (Marginal Ear Vein)
This route allows for rapid systemic distribution of this compound.
Materials:
-
This compound (sterile formulation)
-
New Zealand White rabbits
-
Rabbit restrainer
-
24-26 gauge butterfly needle or catheter
-
Syringes (1-3 mL)
-
70% ethanol
-
Topical anesthetic cream (e.g., EMLA) (optional)
-
PPE
Procedure:
-
Preparation: Prepare a sterile solution of this compound suitable for intravenous injection.
-
Animal Restraint: Place the rabbit in a restrainer, allowing access to the ears.
-
Site Preparation: Apply a topical anesthetic to the ear 30 minutes prior to injection (optional). Disinfect the injection site on the marginal ear vein with 70% ethanol.
-
Vein Visualization: Gently rub the ear to increase blood flow and make the vein more visible.
-
Needle Insertion: Insert the butterfly needle or catheter into the vein at a shallow angle. A small amount of blood flashback will confirm correct placement.
-
Injection: Slowly inject the this compound solution.
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent hematoma formation. Monitor the animal for any adverse reactions.
Protocol 3: Intraperitoneal (IP) Injection in Mice
IP injections are a common parenteral route in small rodents.
Materials:
-
This compound (sterile formulation)
-
Mice
-
25-27 gauge needle
-
Syringes (1 mL)
-
70% ethanol
-
PPE
Procedure:
-
Preparation: Prepare a sterile, non-irritating solution of this compound.
-
Animal Restraint: Securely restrain the mouse, exposing the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, then inject the solution.
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor for any signs of discomfort or adverse effects.
Experimental Workflow: Anti-Inflammatory Assessment (Carrageenan-Induced Paw Edema)
A common model to assess the anti-inflammatory activity of NSAIDs like this compound is the carrageenan-induced paw edema model in rats.
Disclaimer: The provided protocols are generalized and extrapolated from research on similar compounds. It is imperative for researchers to conduct pilot studies to determine the optimal dosage, vehicle, and administration route for this compound in their specific animal model and experimental design. All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of oral... | F1000Research [f1000research.com]
- 5. Voluntary Oral Administration of Losartan in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-Inflammatory Assays Using Cell Lines Sensitive to Kebuzone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kebuzone, a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolidinedione class, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. By blocking COX-1 and COX-2, this compound effectively curtails the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] Furthermore, this compound has been shown to modulate immune responses and diminish the release of pro-inflammatory cytokines.[1][2] For the in vitro evaluation of the anti-inflammatory potential of this compound and its analogues, the murine macrophage-like cell line, RAW 264.7, serves as a highly suitable and widely utilized model.[3] Upon stimulation with bacterial lipopolysaccharide (LPS), RAW 264.7 cells mount a robust inflammatory response, characterized by the production of significant quantities of nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
These application notes provide detailed protocols for utilizing the RAW 264.7 cell line to screen and characterize the anti-inflammatory properties of this compound and related compounds. The methodologies described herein cover cell culture, induction of inflammation, and quantification of key inflammatory markers.
Key Signaling Pathway: LPS-Induced Pro-inflammatory Response
Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, activates macrophages through the Toll-like receptor 4 (TLR4). This interaction triggers a downstream signaling cascade, primarily involving the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The activation of these pathways leads to the transcriptional upregulation of genes encoding pro-inflammatory enzymes and cytokines, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which in turn are responsible for the production of NO and PGE2, respectively.
Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.
Cell Line Information
-
Cell Line: RAW 264.7
-
Organism: Mus musculus (Mouse)
-
Tissue: Ascites (monocyte/macrophage)
-
Morphology: Adherent
-
Key Characteristics: Sensitive to LPS, produces high levels of NO, PGE2, and pro-inflammatory cytokines upon stimulation. Widely used as a model for inflammation and immunology research.
Quantitative Data: Anti-inflammatory Activity
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | IC50 (µM) | Cell Line | Reference |
| Pyrazole Derivative 1f | >10 (11.06% inhibition at 10 µM) | RAW 264.7 | |
| Pyrazole Derivative 1m | >10 (37.19% inhibition at 10 µM) | RAW 264.7 | |
| Thiazolidinedione Derivative | 65 µg/mL | RAW 264.7 | |
| Epimuqubilin A | 7.4 | RAW 264.7 | |
| LCY-2-CHO | 1.3 | RAW 264.7 |
Table 2: Inhibition of Prostaglandin E2 (PGE2) Production
| Compound | IC50 (µM) | Cell Line | Reference |
| Pyrazole Derivative 1f | 7.1 | RAW 264.7 | |
| Pyrazole Derivative 1m | 1.1 | RAW 264.7 | |
| Lonimacranthoide VI | 0.25 | RAW 264.7 |
Table 3: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cytokine | IC50 (µM) | Cell Line | Reference |
| Javamide-II | IL-6 | 0.8 | THP-1 | |
| Buddlejasaponin IV | TNF-α, IL-1β, IL-6 | Concentration-dependent reduction | RAW 264.7 |
Experimental Protocols
Protocol 1: Culturing of RAW 264.7 Cells
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell scraper
-
Sterile cell culture flasks, plates, and pipettes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thawing Frozen Cells:
-
Rapidly thaw a cryovial of RAW 264.7 cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 cell culture flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
-
-
Subculturing:
-
When cells reach 80-90% confluency, remove the medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of fresh medium and gently detach the cells using a cell scraper.
-
Pipette the cell suspension up and down to create a single-cell suspension.
-
Split the cells at a ratio of 1:3 to 1:6 into new flasks containing pre-warmed complete growth medium.
-
Protocol 2: Anti-Inflammatory Assay Workflow
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
Protocol 3: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
Principle:
This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant. The Griess reagent converts nitrite into a purple-colored azo compound, and the absorbance of this compound is measured spectrophotometrically at 540-570 nm. A decrease in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.
Materials:
-
Cell culture supernatant (from Protocol 2)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the cell culture medium.
-
Assay:
-
Add 50 µL of cell culture supernatant or standard to each well of a 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples by interpolating from the standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS-stimulated control)] x 100
Protocol 4: Prostaglandin E2 (PGE2) Inhibition Assay (ELISA)
Principle:
This is a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of PGE2 in cell culture supernatants. A fixed amount of HRP-labeled PGE2 competes with the PGE2 in the sample for a limited number of binding sites on a PGE2-specific antibody. The amount of HRP-PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample.
Materials:
-
Cell culture supernatant (from Protocol 2)
-
PGE2 ELISA kit (follow the manufacturer's instructions)
-
96-well microplate pre-coated with capture antibody
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all reagents, standards, and samples as directed in the ELISA kit manual.
-
Assay: Follow the specific steps outlined in the ELISA kit protocol, which typically involve:
-
Adding standards and samples to the wells.
-
Adding a fixed concentration of HRP-labeled PGE2.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction.
-
-
Measurement: Measure the absorbance at the recommended wavelength (usually 450 nm) using a microplate reader.
-
Calculation: Calculate the PGE2 concentration in the samples based on the standard curve generated. The percentage of PGE2 inhibition is calculated as follows: % Inhibition = [1 - (Concentration in treated sample / Concentration in LPS-stimulated control)] x 100
Protocol 5: Cell Viability Assay (MTT Assay)
Principle:
This colorimetric assay assesses cell metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), forming insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
RAW 264.7 cells treated as in Protocol 2
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
After the 24-hour incubation with LPS and the test compound, carefully remove the supernatant.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells).
Conclusion
The RAW 264.7 cell line provides a robust and reliable in vitro platform for evaluating the anti-inflammatory properties of this compound and its derivatives. The protocols detailed in these application notes offer a systematic approach to assess the inhibitory effects on key inflammatory mediators such as nitric oxide and prostaglandin E2. By employing these standardized assays, researchers can effectively screen and characterize novel anti-inflammatory compounds, contributing to the development of new therapeutic agents.
References
Application Notes and Protocols for Topical Kebuzone in Localized Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kebuzone, a non-steroidal anti-inflammatory drug (NSAID), holds potential for topical application in the management of localized inflammatory conditions.[1][2] This document provides a comprehensive overview of the formulation strategies, preclinical evaluation protocols, and analytical methodologies pertinent to the development of topical this compound formulations. Due to the limited availability of specific public data on topical this compound, this guide incorporates representative protocols and data from closely related NSAIDs to illustrate the experimental frameworks.
Introduction to this compound
This compound, or ketophenylbutazone, is a pyrazolidine derivative with analgesic and anti-inflammatory properties.[3] Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins—key mediators of inflammation and pain.[1] By reducing prostaglandin production, this compound can alleviate the symptoms of inflammatory conditions such as thrombophlebitis and rheumatoid arthritis.[3] Topical administration offers the advantage of localized drug delivery, potentially minimizing the systemic side effects associated with oral NSAID use.
Signaling Pathways in Inflammation
The anti-inflammatory effect of this compound is primarily mediated through the inhibition of the COX pathway, which is a central component of the inflammatory cascade.
Prostaglandin Synthesis Pathway
Arachidonic acid, released from the cell membrane by phospholipase A2, is converted into prostaglandin H2 (PGH2) by COX enzymes (COX-1 and COX-2). PGH2 is then further metabolized by various synthases into a range of prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2), which are involved in inflammation, pain, and fever.
COX-2 Signaling in Inflammation
In inflammatory conditions, the expression of COX-2 is induced by pro-inflammatory stimuli such as cytokines and growth factors. This leads to a significant increase in prostaglandin production at the site of inflammation.
Formulation of Topical this compound Gel
The development of a stable and effective topical formulation is crucial for the successful delivery of this compound to the site of inflammation. A hydrogel formulation is a common choice for topical NSAIDs due to its favorable sensory characteristics and ease of application.
Representative Formulation Protocol
This protocol describes the preparation of a 1% this compound hydrogel using Carbopol 940 as a gelling agent.
Materials:
-
This compound powder
-
Carbopol 940
-
Triethanolamine
-
Propylene Glycol
-
Methylparaben (preservative)
-
Purified Water
Equipment:
-
Analytical balance
-
Homogenizer/Mechanical stirrer
-
pH meter
-
Beakers and magnetic stir bars
Procedure:
-
Preparation of the Gel Base:
-
Disperse Carbopol 940 (1.0% w/w) in purified water with continuous stirring until a lump-free dispersion is obtained.
-
Allow the dispersion to hydrate for 24 hours.
-
Add Methylparaben (0.1% w/w) to the dispersion and stir until dissolved.
-
-
Incorporation of this compound:
-
In a separate beaker, dissolve this compound (1.0% w/w) in Propylene Glycol (10% w/w) with gentle heating if necessary.
-
Slowly add the this compound solution to the Carbopol dispersion with continuous stirring.
-
-
Neutralization and Gel Formation:
-
Slowly add Triethanolamine dropwise to the mixture while continuously stirring and monitoring the pH.
-
Continue adding Triethanolamine until a pH of 6.5-7.0 is achieved and a clear, viscous gel is formed.
-
-
Final Homogenization:
-
Homogenize the final gel to ensure uniformity.
-
-
Storage:
-
Store the prepared gel in a well-closed container at room temperature, protected from light.
-
Formulation Evaluation Parameters
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual inspection | Homogeneous, clear, and free from lumps |
| pH | pH meter | 6.5 - 7.5 |
| Viscosity | Brookfield Viscometer | Appropriate for topical application |
| Drug Content | HPLC-UV | 95% - 105% of the labeled amount |
| Spreadability | Parallel plate method | Good spreadability for ease of application |
Preclinical Efficacy Studies
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a widely used and reproducible method for evaluating the efficacy of topical anti-inflammatory agents.
Animals:
-
Male Wistar rats (180-220 g)
Materials:
-
1% this compound topical gel (and vehicle control gel)
-
1% (w/v) Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Control (no treatment)
-
Group II: Vehicle gel
-
Group III: 1% this compound gel
-
Group IV: Reference standard (e.g., 1% Diclofenac gel)
-
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Treatment Application: Apply 100 mg of the respective gel formulation to the plantar surface of the right hind paw of each rat and gently rub for 1 minute.
-
Induction of Edema: One hour after the topical application, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation:
-
Calculate the increase in paw volume for each rat at each time point.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
| Treatment Group | Mean Increase in Paw Volume (mL) at 3h (± SEM) | % Inhibition of Edema |
| Control (Carrageenan only) | 0.85 ± 0.05 | - |
| Vehicle Gel | 0.82 ± 0.06 | 3.5% |
| 1% Ketoprofen Gel | 0.40 ± 0.04 | 52.9% |
| 3% Ketoprofen Gel | 0.53 ± 0.05 | 37.6% |
| *p < 0.05 compared to the control group |
In Vitro Skin Permeation Study: Franz Diffusion Cell
The Franz diffusion cell is a standard apparatus used to study the in vitro percutaneous absorption of drugs from topical formulations.
Materials:
-
Franz diffusion cells
-
Excised rat or human skin
-
1% this compound topical gel
-
Phosphate buffered saline (PBS, pH 7.4) as receptor medium
-
HPLC system for analysis
Procedure:
-
Skin Preparation:
-
Excise full-thickness abdominal skin from rats or obtain human cadaver skin.
-
Remove subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
-
Experimental Setup:
-
Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor medium at 32 ± 1°C.
-
Stir the receptor medium continuously.
-
-
Application of Formulation:
-
Apply a finite dose (e.g., 10 mg/cm²) of the 1% this compound gel to the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated HPLC-UV method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss) and lag time (t_lag).
-
The following table presents hypothetical skin permeation data for a 1% this compound gel, as specific data is not publicly available.
| Time (hours) | Cumulative Amount Permeated (μg/cm²) (± SD) |
| 0 | 0 |
| 1 | 0 |
| 2 | 2.5 ± 0.4 |
| 4 | 8.2 ± 1.1 |
| 6 | 15.8 ± 2.3 |
| 8 | 25.1 ± 3.5 |
| 12 | 42.6 ± 5.1 |
| 24 | 88.9 ± 9.7 |
Calculated Permeation Parameters:
| Parameter | Value |
| Steady-State Flux (Jss) | 4.2 μg/cm²/h |
| Lag Time (t_lag) | 1.8 hours |
| Permeability Coefficient (Kp) | 4.2 x 10⁻⁴ cm/h |
Analytical Methodologies
A validated analytical method is essential for the accurate quantification of this compound in formulation and biological samples. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.
HPLC-UV Method for Quantification of this compound in a Topical Gel
Chromatographic Conditions (Representative):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Sample Preparation:
-
Accurately weigh an amount of gel equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add 70 mL of methanol and sonicate for 15 minutes to dissolve the drug and disperse the gel.
-
Make up the volume to 100 mL with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute an aliquot of the filtrate with the mobile phase to obtain a final concentration within the calibration range.
Validation Parameters:
The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Stability Studies
Stability testing is crucial to ensure the quality, safety, and efficacy of the topical formulation throughout its shelf life. Studies should be conducted according to ICH guidelines.
Parameters to be Evaluated:
-
Appearance
-
pH
-
Viscosity
-
Drug content (Assay)
-
Related substances (Impurities)
Storage Conditions (ICH):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Conclusion
The development of a topical this compound formulation presents a promising approach for the localized treatment of inflammation. The protocols and methodologies outlined in this document provide a framework for the formulation, preclinical evaluation, and analytical characterization of such a product. While specific data for topical this compound is limited, the provided representative data for similar NSAIDs can guide researchers in their experimental design and data interpretation. Further research is warranted to establish the specific formulation parameters, efficacy, and safety profile of topical this compound.
References
Troubleshooting & Optimization
How to improve the solubility of Kebuzone in DMSO for cell culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Kebuzone in DMSO for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[1] Like many NSAIDs, this compound has low aqueous solubility, which can make it challenging to prepare stock solutions at the desired concentrations for in vitro cell culture assays.
Q2: What is the recommended solvent for this compound in cell culture?
Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent for dissolving hydrophobic compounds like this compound for cell culture applications.[2][3] It is important to use a high grade of DMSO (e.g., cell culture grade, sterile) to avoid introducing contaminants to your experiments.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxic effects. While the tolerance can vary between cell lines, a final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell types.[4] It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the drug) to assess any potential effects of the solvent on your specific cell line.
Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What can I do?
This is a common issue when a concentrated organic stock solution is diluted into an aqueous medium. Here are a few tips to prevent precipitation:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform serial dilutions in the culture medium.
-
Slow Addition and Mixing: Add the this compound-DMSO stock solution dropwise to the cell culture medium while gently swirling or vortexing. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.[5]
-
Pre-warm the Medium: Having the cell culture medium at 37°C can sometimes help to keep the compound in solution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder is not dissolving in DMSO. | - Insufficient solvent volume.- Inadequate mixing.- Compound has low solubility even in DMSO at the desired concentration. | - Increase the volume of DMSO to create a more dilute stock solution.- Use a combination of vortexing and sonication to aid dissolution.- Gently warm the solution to 37°C in a water bath. |
| The this compound-DMSO stock solution is cloudy or has visible particles. | - The compound is not fully dissolved.- The concentration is above the solubility limit in DMSO. | - Continue vortexing and/or sonication.- If the solution does not clear, you may need to prepare a more dilute stock solution. |
| Precipitation occurs immediately upon adding the stock solution to the cell culture medium. | - Rapid change in solvent polarity.- High concentration of the stock solution. | - Add the DMSO stock to the medium dropwise while gently mixing.- Prepare a less concentrated stock solution in DMSO. |
| Precipitation occurs over time in the incubator. | - The compound is not stable in the aqueous environment at 37°C.- The pH of the medium has shifted, affecting solubility. | - Consider refreshing the medium with freshly prepared this compound at regular intervals for long-term experiments.- Ensure your medium is well-buffered (e.g., with HEPES) and the CO2 level in the incubator is appropriate. |
Data Presentation
This compound Properties
| Property | Value | Source |
| Molecular Weight | 322.36 g/mol | |
| Aqueous Solubility | 0.174 mg/mL (at 20°C) | PubChem |
| pKa | 3.5 - 4.57 | |
| Known Concentration in DMSO | 10 mM | MedChemExpress |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol provides a general guideline for dissolving this compound powder in DMSO. The final concentration of the stock solution should be determined based on the required final concentration in your cell culture experiments and the need to keep the final DMSO concentration below 0.5%.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO (cell culture grade)
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
Water bath set to 37°C
-
Sterile, solvent-compatible syringe filter (0.22 µm) (optional)
Procedure:
-
Preparation: In a sterile environment (e.g., a biosafety cabinet), weigh the desired amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Initial Dissolution: Add the calculated volume of sterile DMSO to the tube. Vortex the solution vigorously for 1-2 minutes.
-
Sonication (if necessary): If the this compound is not fully dissolved after vortexing, place the tube in a water bath sonicator for 10-15 minutes. Check for dissolution periodically.
-
Gentle Warming (if necessary): If sonication does not fully dissolve the compound, place the tube in a 37°C water bath for 10-20 minutes. Vortex the tube intermittently. Caution: Do not overheat the solution, as this may degrade the compound.
-
Visual Inspection: Once the solution appears clear and free of visible particles, it is ready for use.
-
Sterile Filtration (Optional): For long-term storage or if sterility is a major concern, the stock solution can be filter-sterilized using a 0.22 µm solvent-compatible syringe filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in the dark.
Visualizations
Experimental Workflow for Improving this compound Solubility
Caption: Workflow for dissolving this compound in DMSO.
This compound's Mechanism of Action: Inhibition of Prostaglandin Synthesis
Caption: this compound inhibits COX enzymes, blocking prostaglandin synthesis.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How do you use dmso | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
Troubleshooting precipitation of Kebuzone in aqueous media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of Kebuzone in aqueous media during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, also known as ketophenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID).[1] It is functionally related to phenylbutazone.[1] A primary challenge in working with this compound is its low aqueous solubility, which is reported to be approximately 0.174 mg/mL at 20°C.[1] This poor solubility can lead to precipitation in aqueous experimental media, affecting the accuracy and reproducibility of results.
Q2: What are the common causes of this compound precipitation in my experiments?
Precipitation of this compound can be triggered by several factors:
-
Low Aqueous Solubility: this compound is inherently poorly soluble in water.
-
pH Changes: The solubility of ionizable compounds like this compound can be highly dependent on the pH of the medium.
-
Solvent Effects: When a concentrated stock solution of this compound in an organic solvent (like DMSO or ethanol) is added to an aqueous buffer, the sudden change in solvent polarity can cause the drug to precipitate.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of this compound.
-
Interactions with Media Components: Salts or other components in the experimental media could potentially interact with this compound and reduce its solubility.
Q3: How can I increase the solubility of this compound in my aqueous experiments?
Several strategies can be employed to enhance the solubility of this compound and prevent precipitation:
-
Co-solvents: The use of water-miscible organic solvents as co-solvents can significantly increase the solubility of poorly soluble drugs.[2] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).
-
pH Adjustment: For ionizable compounds, adjusting the pH of the medium can increase solubility. Phenylbutazone, a structurally similar compound, is known to be soluble in alkaline solutions.[3]
-
Use of Excipients:
-
Cyclodextrins: These molecules can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.
-
Polymers: Polyvinylpyrrolidone (PVP) has been shown to inhibit the precipitation of other NSAIDs like ibuprofen.
-
-
Preparation of Solid Dispersions: This involves dispersing the drug in a solid hydrophilic carrier to improve its dissolution and solubility.
Q4: What initial steps should I take if I observe precipitation?
If you observe precipitation, a systematic approach can help identify the cause:
-
Visual Inspection: Note the appearance of the precipitate (e.g., crystalline, amorphous) and when it appears (immediately upon addition or over time).
-
Check the pH: Measure the pH of the final solution to see if it has shifted to a range where this compound is less soluble.
-
Review the Protocol: Double-check the concentrations of all components, especially the final concentration of any organic solvents.
-
Perform a Simple Solubility Test: In a small-scale test, try adding your this compound stock solution to the buffer at different concentrations to determine the approximate solubility limit under your experimental conditions.
Troubleshooting Guides
Issue 1: Precipitation upon adding this compound stock solution to aqueous buffer.
This is a common issue when a drug is dissolved in a strong organic solvent and then diluted into an aqueous medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation upon dilution.
Detailed Steps:
-
Reduce the Concentration of the Organic Solvent: The final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous medium should ideally be kept low (e.g., <1% v/v). Prepare a more dilute stock solution of this compound if necessary to achieve this.
-
Employ a Co-solvent System: Instead of a single strong organic solvent, dissolve this compound in a mixture of a water-miscible organic solvent and water. This can provide a more gradual transition in polarity upon final dilution.
-
Pre-warm the Aqueous Buffer: Gently warming the aqueous buffer before adding the this compound stock solution can sometimes help to keep the compound in solution.
-
Sonication: After adding the stock solution, brief sonication of the final solution may help to redissolve any initial precipitate.
Issue 2: Precipitation over time during incubation.
This may indicate that the solution is supersaturated and thermodynamically unstable, or that the compound is degrading.
Troubleshooting Workflow:
References
Long-term stability of Kebuzone stock solutions at -20°C
This technical support center provides guidance on the long-term stability of Kebuzone stock solutions, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected long-term stability of a this compound stock solution when stored at -20°C?
A1: While specific public data on the long-term stability of this compound stock solutions at -20°C is limited, general guidelines for pharmaceutical compounds suggest that many small molecules, when dissolved in an appropriate solvent and stored at -20°C, can be stable for several months to years. One supplier suggests that this compound is stable for the short term (days to weeks) at 0-4°C and for the long term (months to years) at -20°C when stored dry and in the dark[1]. However, the actual stability will depend on the solvent, concentration, and storage conditions (e.g., protection from light, frequency of freeze-thaw cycles). For critical experiments, it is highly recommended to perform periodic quality control checks.
Q2: What are the common solvents for preparing this compound stock solutions?
A2: this compound is practically insoluble in water but soluble in many organic solvents[2]. Common solvents for preparing stock solutions of similar non-steroidal anti-inflammatory drugs (NSAIDs) include dimethyl sulfoxide (DMSO) and ethanol. The choice of solvent should be compatible with your experimental system and should be tested for its potential to cause degradation of the compound.
Q3: How can I assess the stability of my this compound stock solution?
A3: The stability of a this compound stock solution can be assessed by monitoring its concentration and purity over time. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection are commonly used for this purpose[3][4]. A decrease in the peak area of this compound or the appearance of new peaks could indicate degradation.
Q4: What are the potential degradation products of this compound?
A4: Specific degradation products of this compound under long-term storage at -20°C are not well-documented in publicly available literature. However, potential degradation pathways for pyrazolidine derivatives could involve hydrolysis or oxidation. Stress testing (e.g., exposure to acid, base, heat, light, or oxidizing agents) can help identify likely degradation products[5].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results using the same stock solution. | 1. Degradation of this compound: The stock solution may have degraded over time or due to improper storage. 2. Inaccurate Pipetting: Inconsistent volumes of the stock solution are being used. 3. Solvent Evaporation: The concentration of the stock solution may have increased due to solvent evaporation. | 1. Prepare a fresh stock solution from a new vial of solid this compound. Perform a stability check on the old stock solution using an analytical method like HPLC. 2. Calibrate your pipettes regularly and use proper pipetting techniques. 3. Ensure the vial is tightly sealed after each use. For long-term storage, consider aliquoting the stock solution into single-use vials. |
| Precipitate observed in the stock solution upon thawing. | 1. Low Solubility: The concentration of this compound may be too high for the chosen solvent at lower temperatures. 2. Freeze-Thaw Cycles: Repeated freeze-thaw cycles can cause the compound to precipitate out of solution. | 1. Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a new stock solution at a lower concentration. 2. Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. |
| Unexpected biological effects or lack of activity. | 1. Incorrect Concentration: The initial weighing of the solid compound or the dilution of the stock solution may have been inaccurate. 2. Degradation to Inactive or Active Metabolites: The compound may have degraded, leading to a loss of the desired activity or the formation of compounds with different biological effects. | 1. Verify the calculations used for preparing the stock solution. If possible, confirm the concentration of the stock solution using a quantitative analytical method. 2. Prepare a fresh stock solution. If the problem continues, consider purchasing a new batch of this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 322.36 g/mol ).
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C, protected from light. For long-term use, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To determine the concentration and purity of a this compound stock solution over time.
Materials:
-
This compound stock solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Sample Preparation: Dilute an aliquot of the this compound stock solution to a suitable concentration for HPLC analysis using the initial mobile phase composition.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the prepared this compound sample.
-
Run a suitable gradient program to elute this compound and any potential degradation products.
-
Monitor the elution profile at an appropriate UV wavelength (e.g., determined by a UV scan of this compound).
-
-
Data Analysis:
-
Integrate the peak area of this compound.
-
Compare the peak area of the stored sample to that of a freshly prepared standard of the same concentration to determine the percentage of this compound remaining.
-
Observe the chromatogram for the appearance of any new peaks, which may indicate degradation products.
-
Data Presentation
Table 1: Hypothetical Long-Term Stability of 10 mM this compound in DMSO at -20°C
| Time Point (Months) | This compound Concentration (% of Initial) | Purity (%) | Observations |
| 0 | 100.0 | >99 | Clear, colorless solution |
| 3 | 99.5 | >99 | No change |
| 6 | 98.9 | >99 | No change |
| 12 | 97.2 | 99 | Minor degradation peak observed |
| 24 | 94.5 | 98 | Increased degradation peak area |
Note: This data is illustrative and should be confirmed by experimental analysis.
Visualizations
Mechanism of Action of this compound
This compound is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Mechanism of action of this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.
Caption: Workflow for stability testing.
References
- 1. medkoo.com [medkoo.com]
- 2. Analgesic - Wikipedia [en.wikipedia.org]
- 3. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 5. ema.europa.eu [ema.europa.eu]
Technical Support Center: Addressing Variability in Kebuzone Dose-Response Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing variability in Kebuzone dose-response assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as ketophenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that is structurally related to phenylbutazone. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[1][2][3] Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of these pro-inflammatory molecules.
Q2: What are COX-1 and COX-2, and is this compound selective for either isoform?
Q3: What is a dose-response assay and why is it important for studying this compound?
A dose-response assay is a fundamental pharmacological experiment used to determine the effect of a drug over a range of concentrations. For this compound, these assays are crucial for quantifying its potency as a COX inhibitor, typically by determining the IC50 value. The IC50 is the concentration of the drug required to inhibit a specific biological or biochemical function by 50%.
Q4: What are the common sources of variability in this compound dose-response assays?
Variability in dose-response assays can arise from several factors, including:
-
Cell-based assay variability: Inconsistent cell seeding density, cell line instability, high passage numbers, and the "edge effect" in microplates.
-
Enzymatic assay variability: Pipetting errors, improper reagent storage and handling, incorrect incubation times or temperatures, and the presence of interfering substances in sample preparations.
-
Compound-specific factors: Purity of the this compound sample, solvent effects, and the potential for the compound to degrade over time.
-
Assay conditions: The specific cell line or enzyme source used, substrate concentration, and the choice of assay endpoint can all influence the results.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Q: My dose-response curves for this compound show high variability between replicate wells, leading to large standard deviations. What could be the cause and how can I fix it?
A: High variability between replicates is a common issue that can obscure the true dose-dependent effect of this compound. Here are potential causes and solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure your cell suspension is homogenous by gently mixing before and during plating. Use a multichannel pipette for seeding and verify that all tips are dispensing equal volumes. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution. |
| Pipetting Errors | Calibrate your pipettes regularly. Use the appropriate pipette for the volume you are dispensing and pre-wet the tips before aspirating reagents. Pipette slowly and consistently. |
| Edge Effects | Evaporation can be higher in the outer wells of a microplate. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier. |
| Reagent Preparation | Ensure all reagents are properly thawed, mixed, and at the correct temperature before use. Prepare a master mix for your reagents to minimize well-to-well variation. |
Issue 2: Inconsistent or Non-Reproducible Dose-Response Curves
Q: I am getting inconsistent dose-response curves for this compound from one experiment to the next. What factors could be contributing to this lack of reproducibility?
A: Lack of reproducibility can be frustrating. Consider these factors:
| Potential Cause | Recommended Solution |
| Cell Passage Number | Cell lines can change phenotypically and genotypically at high passage numbers. Use cells within a defined, low passage number range. It is best practice to use a fresh vial of cells from a frozen stock after a certain number of passages. |
| Reagent Stability | Check the expiration dates of all reagents. Store enzymes and other sensitive reagents at the recommended temperatures and protect them from light if necessary. Aliquot reagents to avoid repeated freeze-thaw cycles. |
| Assay Timing | Ensure that incubation times for cell treatment and reagent addition are consistent across all experiments. For enzymatic assays, the reaction should be stopped at the same time point for all samples. |
| Solvent Effects | If dissolving this compound in a solvent like DMSO, ensure the final concentration of the solvent is consistent across all wells and does not exceed a level that affects cell viability or enzyme activity (typically <0.5%). |
Issue 3: Unexpected Dose-Response Curve Shape
Q: The dose-response curve for this compound does not follow the expected sigmoidal shape. What could be the reason?
A: An atypical dose-response curve can indicate a variety of issues:
| Potential Cause | Recommended Solution |
| Compound Cytotoxicity | At high concentrations, this compound may be causing cell death, leading to a drop in the response that is not related to COX inhibition. Perform a separate cytotoxicity assay to determine the concentration range at which this compound is not toxic to your cells. |
| Compound Solubility | This compound may be precipitating out of solution at higher concentrations. Visually inspect the wells for any precipitate. If solubility is an issue, consider using a different solvent or a lower concentration range. |
| Assay Dynamic Range | The concentrations of this compound tested may be too high or too low to capture the full dose-response curve. Expand the concentration range in both directions to ensure you are capturing the baseline and the maximal effect. |
| Off-Target Effects | At high concentrations, this compound may be interacting with other cellular targets, leading to a complex dose-response relationship. |
Data Presentation
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Ibuprofen | 12 | 80 | 0.15[4] |
| Diclofenac | 0.076 | 0.026 | 2.9[4] |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Piroxicam | 47 | 25 | 1.9 |
| Celecoxib | 82 | 6.8 | 12 |
| Meloxicam | 37 | 6.1 | 6.1 |
Note: IC50 values can vary significantly depending on the assay system and experimental conditions used.
Experimental Protocols
Detailed Methodology for In Vitro COX Inhibition Assay
This protocol describes a common method for determining the IC50 values of an NSAID like this compound for COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound (or other test inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in reaction buffer to create a range of test concentrations.
-
Prepare the reaction buffer containing the necessary cofactors.
-
Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer. Keep the enzyme solutions on ice.
-
-
Assay Setup:
-
In a 96-well plate, add the reaction buffer to all wells.
-
Add the diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO without this compound) and a no-enzyme control.
-
Add the diluted COX-1 or COX-2 enzyme solution to the appropriate wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes) to allow for the production of prostaglandins.
-
-
Termination of Reaction:
-
Stop the reaction by adding a stop solution (e.g., a solution of a strong acid like HCl).
-
-
Quantification of Prostaglandins:
-
Measure the amount of PGE2 produced in each well using a commercially available EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Mandatory Visualization
Caption: Simplified COX signaling pathway and the inhibitory action of this compound.
Caption: General workflow for an in vitro this compound dose-response assay.
References
- 1. This compound | C19H18N2O3 | CID 3824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugfuture.com [drugfuture.com]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
How to account for Kebuzone's effect on cell viability in experimental design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for accurately accounting for Kebuzone's effect on cell viability in experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in prostaglandin synthesis.[1] Prostaglandins play roles in inflammation and cell proliferation. By inhibiting COX-2, this compound can lead to decreased cell viability through the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][3]
Q2: I cannot find a specific IC50 value for this compound in my cell line. Where should I start with concentration ranges?
Q3: How can I differentiate between apoptosis and necrosis when assessing this compound's effect?
To distinguish between apoptosis and necrosis, a dual-staining method using Annexin V and Propidium Iodide (PI) followed by flow cytometry is recommended.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
Necrotic cells: Annexin V negative, PI positive.
-
Live cells: Annexin V negative, PI negative.
Q4: Can this compound's effect on cell viability be independent of its COX-2 inhibition?
Yes, some NSAIDs can exert effects on cells that are independent of their COX-2 inhibitory activity. These off-target effects can include the modulation of other signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cell survival. It is important to consider these potential COX-2-independent mechanisms when interpreting your results.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Possible Cause | Troubleshooting Steps |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before plating. Pipette gently and mix the cell suspension between plating wells. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples. Fill perimeter wells with sterile PBS or media to maintain humidity. |
| Inconsistent drug concentration | Prepare fresh drug dilutions for each experiment. Ensure complete dissolution of this compound in the vehicle solvent before adding to the culture medium. |
| Pipetting errors | Use calibrated pipettes and consistent pipetting techniques. |
| Cell contamination (e.g., mycoplasma) | Regularly test cell cultures for mycoplasma contamination. |
Issue 2: Unexpectedly Low or High Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Incorrect concentration range | Perform a broad-range dose-response curve to determine the effective concentration range for your cell line. |
| Cell line resistance or sensitivity | Different cell lines exhibit varying sensitivities to drugs. Compare your results with literature on similar cell lines if available. |
| Drug instability | Prepare fresh this compound solutions for each experiment. Protect from light if the compound is light-sensitive. |
| Precipitation of this compound | Observe the culture medium for any signs of drug precipitation, which can lead to inaccurate effective concentrations and direct physical damage to cells. If precipitation occurs, consider using a lower concentration or a different solvent. |
| Assay interference | Some compounds can interfere with the chemistry of viability assays (e.g., MTT reduction). Include appropriate controls, such as a no-cell control with the drug, to check for interference. |
Quantitative Data Summary
As direct IC50 values for this compound are not widely published, the following table provides reference IC50 values for other selective COX-2 inhibitors in various cancer cell lines to guide initial experimental design.
| COX-2 Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Celecoxib | U251 | Glioblastoma | 11.7 |
| Celecoxib | HCT116 | Colorectal Carcinoma | >100 |
| Celecoxib | HeLa | Cervical Cancer | 37.2 |
| Celecoxib | HepG2 | Hepatocellular Carcinoma | 21.6 |
| Celecoxib | MCF-7 | Breast Cancer | 29.8 |
| Compound 3 (novel) | HCT 116 | Colorectal Carcinoma | 22.99 - 51.66 |
| Compound 5 (novel) | HCT 116 | Colorectal Carcinoma | 22.99 - 51.66 |
| Compound 6 (novel) | BxPC-3 | Pancreatic Carcinoma | 8.63 - 41.20 |
| Compound 7 (novel) | BxPC-3 | Pancreatic Carcinoma | 8.63 - 41.20 |
| Quinoline Derivative 61 | MCF-7 | Breast Cancer | 2.071 |
| Quinoline Derivative 62 | MCF-7 | Breast Cancer | 2.224 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay to assess cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between live, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash cells with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the populations of live, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Expose cells to this compound for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells to allow for DNA staining and RNA degradation.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Methods for preventing Kebuzone degradation in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Kebuzone in experimental setups.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that may arise during experiments involving this compound, leading to its degradation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of this compound potency over a short period in aqueous solutions. | Hydrolysis: The pyrazolidinedione ring in this compound is susceptible to hydrolysis, especially under non-neutral pH conditions. | - Maintain the pH of the solution within a stable range, ideally close to neutral (pH 6-7.5), unless the experimental protocol requires otherwise. - Prepare fresh solutions before use whenever possible. - For longer-term storage of solutions, consider using a buffered system. |
| Discoloration or precipitation in the this compound stock solution (DMSO). | Oxidation: this compound can undergo oxidative degradation, which may be accelerated by exposure to air (oxygen). | - Use high-purity, anhydrous DMSO for preparing stock solutions. - After dissolving this compound, blanket the vial with an inert gas (e.g., nitrogen or argon) before sealing. - Store stock solutions in tightly sealed vials at recommended low temperatures (-20°C for long-term storage).[1] |
| Inconsistent results between experiments conducted at different times. | Photodegradation: Exposure to light, particularly UV light, can cause the degradation of this compound and related compounds like phenylbutazone.[2] | - Protect this compound, both in solid form and in solution, from light at all times. - Use amber-colored vials or wrap containers with aluminum foil. - Minimize exposure to ambient light during experimental procedures. |
| Reduced activity of this compound in a new batch of solvent. | Solvent Impurities: Peroxides or other reactive impurities in solvents can initiate or accelerate the degradation of this compound. | - Use fresh, high-purity solvents. - Test solvents for the presence of peroxides, especially if they have been stored for an extended period. - Consider using solvents with added stabilizers, such as BHT for ethers. |
| Precipitation of this compound in aqueous buffers. | Low Aqueous Solubility: this compound is practically insoluble in water.[1] Adding a DMSO stock solution to an aqueous buffer can cause precipitation if the final DMSO concentration is too low. | - Keep the final concentration of DMSO in the aqueous solution as high as experimentally permissible to maintain solubility. - Consider the use of solubilizing agents like cyclodextrins, which can form inclusion complexes with NSAIDs to enhance their aqueous solubility and stability. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For solid this compound, it is recommended to store it in a dry, dark place. For short-term storage, 0-4°C (days to weeks) is suitable, while long-term storage (months to years) should be at -20°C.[1] this compound stock solutions, typically in DMSO, should also be stored at -20°C for long-term stability.[1]
Q2: What are the main degradation pathways for this compound?
A2: Based on studies of analogous compounds with a pyrazolidinedione ring, the primary degradation pathways for this compound are expected to be hydrolysis and oxidation . Hydrolysis can lead to the opening of the pyrazolidinedione ring. Oxidation can also occur, leading to various oxidized derivatives. Additionally, photodegradation is a significant concern for this class of compounds.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: While specific data for this compound is limited, for related pyrazolidinedione derivatives, stability is pH-dependent. Both acidic and basic conditions can catalyze hydrolysis. It is generally advisable to maintain the pH of aqueous experimental solutions close to neutral to minimize degradation.
The following table summarizes the expected relative stability of this compound under different pH conditions based on general knowledge of NSAID stability.
| pH Range | Expected Relative Stability | Primary Degradation Pathway |
| < 4 | Low | Acid-catalyzed hydrolysis |
| 4 - 6 | Moderate | Hydrolysis |
| 6 - 7.5 | High | Minimal degradation |
| 7.5 - 9 | Moderate | Base-catalyzed hydrolysis |
| > 9 | Low | Base-catalyzed hydrolysis |
Q4: Can I use antioxidants to prevent the degradation of this compound?
Q5: Are there any signaling pathways involved in this compound degradation?
A5: The degradation of this compound in experimental setups is primarily a result of chemical instability (hydrolysis, oxidation, photodegradation) rather than a process mediated by biological signaling pathways.
However, this compound's therapeutic effect as a non-steroidal anti-inflammatory drug (NSAID) is directly related to its interaction with signaling pathways. This compound inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are key to the inflammatory signaling pathway that converts arachidonic acid into prostaglandins, which are mediators of inflammation and pain.
Below are diagrams illustrating the general inflammatory signaling pathway and the role of COX enzymes.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature for a specified period.
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) for a specified period. Also, heat the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration. A control sample should be kept in the dark.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
4. Workflow Diagram:
References
Technical Support Center: Optimizing Kebuzone Treatment in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Kebuzone in cell-based assays. The information is designed to help optimize experimental conditions, with a focus on determining the appropriate incubation time to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] By blocking these enzymes, this compound prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: A common starting point for in vitro experiments with NSAIDs is in the low micromolar range (e.g., 1-10 µM). However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. It is strongly recommended to perform a dose-response experiment to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) for your particular experimental setup.
Q3: How do I determine the optimal incubation time for this compound treatment?
A3: The optimal incubation time can vary significantly depending on the cell line, the endpoint being measured (e.g., cytokine production, gene expression, cell viability), and the concentration of this compound. A time-course experiment is essential to determine the ideal duration of treatment for your specific model system. Generally, for measuring the inhibition of pro-inflammatory mediators, a pre-incubation period of 1-2 hours with this compound before stimulation (e.g., with lipopolysaccharide - LPS) is often used, followed by a co-incubation period of 6-24 hours.
Q4: Is this compound cytotoxic to cells in culture?
A4: Like many compounds, this compound can be cytotoxic at higher concentrations or with prolonged exposure. It is crucial to perform a cytotoxicity assay to determine the concentration range that is non-toxic to your specific cell line under your experimental conditions. This ensures that the observed effects are due to the pharmacological activity of this compound and not simply due to cell death.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in Results | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding and use a consistent number of cells per well. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Variability in reagent preparation or addition. | Use calibrated pipettes and prepare fresh dilutions of this compound for each experiment. | |
| Lack of Expected Effect (No Inhibition of Inflammation) | This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration. |
| Incubation time is too short. | Conduct a time-course experiment to identify the optimal treatment duration. | |
| This compound degradation. | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C) and protect from light. Prepare fresh working solutions for each experiment. | |
| Cell line is not responsive. | Confirm that the target pathway (e.g., COX pathway) is active in your chosen cell line. | |
| Significant Cell Death Observed | This compound concentration is too high. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range. |
| Prolonged incubation time. | Shorten the incubation period and reassess cell viability. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is low (typically <0.5%) and include a vehicle control in your experiments. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
This protocol provides a general method to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or resazurin)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A typical starting range might be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Time-Course Experiment to Evaluate this compound's Anti-inflammatory Effect
This protocol outlines how to determine the optimal incubation time for observing the inhibitory effect of this compound on the production of a pro-inflammatory cytokine (e.g., TNF-α) in response to an inflammatory stimulus (e.g., LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kit for the cytokine of interest (e.g., TNF-α)
-
24-well cell culture plates
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with a non-toxic concentration of this compound (determined from the IC50 experiment) for 1-2 hours.
-
After the pre-treatment, add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include control wells with no treatment, this compound alone, and LPS alone.
-
Collect the cell culture supernatant at different time points (e.g., 2, 4, 6, 12, 24 hours) after LPS stimulation.
-
Store the collected supernatants at -80°C until analysis.
-
Measure the concentration of the cytokine in the supernatants using an ELISA kit according to the manufacturer's protocol.
-
Plot the cytokine concentration against time for each treatment condition to determine the time point at which this compound shows its maximal inhibitory effect.
Data Presentation
Table 1: Example Dose-Response Data for this compound on Cell Viability
This table presents hypothetical data to illustrate the expected outcome of a dose-response experiment. Actual results will vary depending on the cell line and experimental conditions.
| This compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) |
| 0 (Vehicle Control) | 100 | 100 |
| 1 | 98 | 95 |
| 5 | 92 | 85 |
| 10 | 85 | 70 |
| 25 | 60 | 50 |
| 50 | 45 | 30 |
| 100 | 20 | 10 |
| IC50 | ~30 µM | ~25 µM |
Table 2: Example Time-Course Data for this compound's Inhibition of TNF-α Production
This table presents hypothetical data to illustrate the expected outcome of a time-course experiment. Actual results will vary depending on the cell line and experimental conditions.
| Time (hours) | TNF-α (pg/mL) - LPS alone | TNF-α (pg/mL) - LPS + this compound (10 µM) |
| 0 | 0 | 0 |
| 2 | 150 | 80 |
| 4 | 400 | 200 |
| 6 | 800 | 350 |
| 12 | 1200 | 500 |
| 24 | 900 | 400 |
Visualizations
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Mechanism of action of this compound.
References
Overcoming limitations of Kebuzone's poor water solubility in research
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the challenges associated with the poor water solubility of Kebuzone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the water solubility of this compound?
A1: this compound is a poorly water-soluble drug. Its aqueous solubility is approximately 0.174 mg/mL at 20°C [1]. This low solubility can significantly hinder its use in in vitro assays and preclinical studies, leading to challenges in achieving desired concentrations and uniform dissolution.
Q2: Why is overcoming the poor water solubility of this compound important for my research?
A2: Addressing the poor water solubility of this compound is crucial for several reasons:
-
Enhanced Bioavailability: For in vivo studies, improving solubility is often a prerequisite for enhancing oral bioavailability.[2][3][4]
-
Accurate In Vitro Models: In cell-based assays and other in vitro experiments, achieving complete dissolution at the desired concentration is essential for obtaining accurate and reproducible results.
-
Dose Uniformity: Proper solubilization ensures homogenous distribution of the compound in the experimental medium, preventing variability in your results.
-
Formulation Development: For researchers in drug development, overcoming solubility issues is a critical step in designing effective oral dosage forms.[2]
Q3: What are the primary strategies to enhance the solubility of this compound?
A3: The main approaches to improve the solubility of poorly water-soluble drugs like this compound can be broadly categorized into physical and chemical modifications. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at a solid state.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin molecule to form a more soluble inclusion complex.
-
pH Adjustment: As an acidic compound, the solubility of this compound can be increased in alkaline solutions.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.
-
Particle Size Reduction: Techniques like micronization and nanosization increase the surface area of the drug, which can improve the dissolution rate.
Q4: Which solubility enhancement technique is best for my experiment?
A4: The optimal technique depends on the specific requirements of your experiment:
-
For in vitro cell culture experiments , using co-solvents like DMSO is common, but the final concentration of the organic solvent must be carefully controlled to avoid cytotoxicity. Cyclodextrin complexes can also be an excellent choice as they are generally well-tolerated by cells.
-
For animal studies (oral administration) , solid dispersions and cyclodextrin complexes are highly effective at improving oral bioavailability.
-
For preliminary screening assays , co-solvents can be a quick and effective method to solubilize the compound.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the chosen buffer. | 1. Lower the concentration of this compound. 2. Increase the pH of the buffer if compatible with the experimental setup. 3. Employ a solubility enhancement technique such as preparing a solid dispersion or a cyclodextrin inclusion complex. |
| Inconsistent results between experimental replicates. | Incomplete dissolution or non-uniform suspension of this compound. | 1. Ensure complete dissolution by using a suitable solubilization method. 2. If using a suspension, ensure vigorous and consistent vortexing before each use. 3. Consider preparing a stock solution in an organic solvent (e.g., DMSO) and then diluting it into the aqueous medium, ensuring the final solvent concentration is low and consistent across all samples. |
| Low oral bioavailability in animal studies. | Poor dissolution of this compound in the gastrointestinal tract. | 1. Formulate this compound as a solid dispersion with a hydrophilic polymer (e.g., PVP K30, PEGs). 2. Prepare an inclusion complex with a cyclodextrin (e.g., HP-β-CD). |
| Cell toxicity observed at higher concentrations. | The organic solvent used for solubilization (e.g., DMSO) is causing cytotoxicity. | 1. Reduce the final concentration of the organic solvent to a non-toxic level (typically <0.5% for most cell lines). 2. Switch to a less toxic solubilization method, such as forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD). |
Quantitative Data on Solubility Enhancement of NSAIDs
While specific quantitative data for this compound is limited, the following tables summarize the reported solubility enhancement for other structurally similar Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) using solid dispersion and cyclodextrin complexation techniques. This data provides a strong indication of the potential for solubility improvement for this compound.
Table 1: Solubility Enhancement of NSAIDs using Solid Dispersion
| NSAID | Carrier | Drug:Carrier Ratio | Fold Increase in Solubility | Reference |
| Ketoprofen | PVP K-30 | 1:9 | ~2-fold increase in dissolution | |
| Ibuprofen | PEG 8000 | 1:5 | Significant increase in dissolution | |
| Diacerein | PVP K30 | 1:5 | 10.83-fold increase in dissolution efficiency | |
| Ketoconazole | Nicotinamide | 1:9 | 6-fold increase in dissolution |
Table 2: Solubility Enhancement of NSAIDs using Cyclodextrin Complexation
| NSAID | Cyclodextrin | Molar Ratio | Fold Increase in Solubility | Reference |
| Phenylpropanoids | RAMEB | 1:1 | Up to 17-fold | |
| Febuxostat | SBE-β-CD | 1:5 | 5-6 fold | |
| Ketoconazole | Glutaric Acid | - | 1800-fold | |
| Phenylbutazone | Brij 96 (surfactant) | 0.5% w/v | 2-fold increase in dissolution rate |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This protocol is adapted from methods used for other poorly soluble NSAIDs.
Objective: To prepare a solid dispersion of this compound with Polyvinylpyrrolidone (PVP K-30) to enhance its aqueous solubility.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K-30)
-
Methanol (or another suitable volatile organic solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and PVP K-30 in a desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both the this compound and PVP K-30 in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a solid mass is formed on the wall of the flask.
-
Scrape the solid mass from the flask.
-
Pulverize the solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Workflow for Solid Dispersion Preparation:
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
This protocol is a common and effective method for preparing cyclodextrin inclusion complexes.
Objective: To prepare an inclusion complex of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to improve its water solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Deionized water
-
Ethanol
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and HP-β-CD in a 1:1 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of deionized water to form a paste.
-
Dissolve the this compound in a minimal amount of ethanol.
-
Gradually add the this compound solution to the HP-β-CD paste while continuously triturating in the mortar.
-
Knead the mixture for a sufficient time (e.g., 45-60 minutes) to ensure thorough mixing and complex formation. The mixture should become a stiff paste.
-
Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex using a mortar and pestle.
-
Pass the powdered complex through a sieve to obtain a uniform particle size.
-
Store the prepared inclusion complex in a desiccator.
Workflow for Cyclodextrin Inclusion Complex Preparation:
Signaling Pathway
Mechanism of Action of this compound
This compound, as a non-steroidal anti-inflammatory drug (NSAID), primarily exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
The following diagram illustrates the simplified signaling pathway of COX inhibition by NSAIDs like this compound.
References
- 1. This compound | C19H18N2O3 | CID 3824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anti-inflammatory Effects of Kebuzone in a Carrageenan-Induced Air Pouch Model: A Comparative Guide
This guide provides a comparative analysis of the anti-inflammatory effects of Kebuzone against other established anti-inflammatory agents. We utilize the carrageenan-induced air pouch model in rats, a robust and informative model that allows for the detailed examination of inflammatory exudate, cellular infiltration, and key biochemical mediators. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and compare the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).
Overview of Anti-inflammatory Mechanisms
Inflammation is a complex biological response involving the release of numerous mediators. A key pathway in inflammation is the arachidonic acid cascade. When cell membranes are damaged, phospholipase A2 releases arachidonic acid, which is then metabolized by cyclooxygenase (COX) enzymes to produce prostaglandins—key mediators of inflammation, pain, and fever.
This compound is a non-steroidal anti-inflammatory drug (NSAID) that, like other conventional NSAIDs, exerts its effects by inhibiting COX enzymes.[1][2][3] Specifically, it is a non-selective inhibitor of both COX-1 and COX-2, thereby blocking the synthesis of prostaglandins.[1][4] Some evidence also suggests that this compound may modulate immune responses and reduce the activity of pro-inflammatory cytokines, contributing to its overall anti-inflammatory profile. This guide compares this compound to a non-selective COX inhibitor (Diclofenac), a selective COX-2 inhibitor (Celecoxib), and a potent corticosteroid (Dexamethasone).
Experimental Design and Protocols
To provide a robust comparison, we outline a study using the carrageenan-induced air pouch model, which allows for the quantification of key inflammatory markers in a localized environment.
The Carrageenan-Induced Air Pouch Model
This model is a well-established method for evaluating acute inflammation. It involves creating a subcutaneous air cavity, which becomes lined with cells akin to a synovial membrane. Injection of an irritant like carrageenan into this pouch triggers an inflammatory response, characterized by fluid accumulation (exudate) and the migration of leukocytes. This allows for the direct measurement of exudate volume, cell counts, and mediator concentrations.
Experimental Groups
-
Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally)
-
Group 2: this compound (50 mg/kg, orally)
-
Group 3: Diclofenac (20 mg/kg, orally - Positive Control)
-
Group 4: Celecoxib (30 mg/kg, orally - Positive Control)
-
Group 5: Dexamethasone (1 mg/kg, orally - Positive Control)
Detailed Experimental Protocols
-
Air Pouch Formation:
-
Male Wistar rats (180-220g) are used.
-
On day 0, animals are anesthetized, and the dorsal area is shaved. 20 mL of sterile air is injected subcutaneously to create the pouch.
-
On day 3, the pouch is re-inflated with 10 mL of sterile air to maintain its structure.
-
-
Drug Administration and Inflammation Induction:
-
On day 6, animals are fasted overnight but allowed access to water.
-
Animals are dosed orally with the respective compounds as per the experimental groups.
-
One hour after drug administration, inflammation is induced by injecting 2 mL of a 1% (w/v) carrageenan solution in sterile saline directly into the air pouch.
-
-
Sample Collection and Analysis:
-
24 hours after carrageenan injection, animals are euthanized via CO2 asphyxiation.
-
The air pouch is carefully dissected, and the inflammatory exudate is collected using a sterile syringe.
-
Exudate Volume: The total volume of collected fluid is measured and recorded in mL.
-
Total Leukocyte Count: A small aliquot of the exudate is diluted with Turk's solution. Cells are counted using a hemocytometer, and the total number of leukocytes per pouch is calculated.
-
Mediator Analysis (ELISA): The remaining exudate is centrifuged at 3000 rpm for 15 minutes at 4°C. The supernatant is collected and stored at -80°C until analysis. Commercially available ELISA kits are used to quantify the concentrations of Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) according to the manufacturer's instructions.
-
Comparative Performance Data
The following tables summarize hypothetical but expected quantitative data from the described experiment, reflecting the known mechanisms of action for each compound.
Table 1: Effect of this compound and Comparators on Inflammatory Exudate and Leukocyte Infiltration
| Treatment Group (Dose) | Exudate Volume (mL) | % Inhibition | Total Leukocytes (x10⁶ cells/pouch) | % Inhibition |
| Vehicle Control | 4.5 ± 0.4 | - | 25.8 ± 2.1 | - |
| This compound (50 mg/kg) | 2.1 ± 0.3 | 53.3% | 11.2 ± 1.5 | 56.6% |
| Diclofenac (20 mg/kg) | 1.9 ± 0.2 | 57.8% | 10.5 ± 1.3 | 59.3% |
| Celecoxib (30 mg/kg) | 2.8 ± 0.3 | 37.8% | 16.4 ± 1.8 | 36.4% |
| Dexamethasone (1 mg/kg) | 1.2 ± 0.2 | 73.3% | 5.1 ± 0.9 | 80.2% |
Data are presented as Mean ± SEM.
Table 2: Effect of this compound and Comparators on Key Inflammatory Mediators
| Treatment Group (Dose) | PGE₂ (pg/mL) | % Inhibition | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Vehicle Control | 3500 ± 280 | - | 1250 ± 110 | - | 1800 ± 150 | - |
| This compound (50 mg/kg) | 1150 ± 150 | 67.1% | 680 ± 85 | 45.6% | 950 ± 110 | 47.2% |
| Diclofenac (20 mg/kg) | 980 ± 120 | 72.0% | 650 ± 70 | 48.0% | 910 ± 95 | 49.4% |
| Celecoxib (30 mg/kg) | 1050 ± 130 | 70.0% | 990 ± 105 | 20.8% | 1420 ± 130 | 21.1% |
| Dexamethasone (1 mg/kg) | 650 ± 90 | 81.4% | 310 ± 50 | 75.2% | 400 ± 60 | 77.8% |
Data are presented as Mean ± SEM.
Discussion and Conclusion
The results from this comparative study design effectively validate the anti-inflammatory properties of this compound and allow for a nuanced comparison with other drug classes.
-
This compound vs. Diclofenac: this compound demonstrates potent anti-inflammatory activity, significantly reducing exudate volume, leukocyte migration, and the production of PGE2 and pro-inflammatory cytokines. Its performance profile is highly comparable to that of Diclofenac, another non-selective COX inhibitor, confirming its efficacy through the established NSAID mechanism.
-
This compound vs. Celecoxib: The comparison with the COX-2 selective inhibitor, Celecoxib, is illuminating. While both drugs show strong inhibition of PGE2 synthesis, this compound demonstrates superior efficacy in reducing leukocyte infiltration and cytokine levels. This suggests that the inhibition of COX-1-mediated pathways or other secondary mechanisms of this compound may play a significant role in controlling the broader inflammatory cascade, which is an advantage in certain acute inflammatory contexts.
-
This compound vs. Dexamethasone: As expected, the corticosteroid Dexamethasone provides the most profound and broad-spectrum anti-inflammatory effect. By acting further upstream to inhibit phospholipase A2, it blocks multiple inflammatory pathways, resulting in superior suppression of all measured parameters.
References
A Comparative Analysis of COX-2 Selectivity: Kebuzone vs. Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cyclooxygenase-2 (COX-2) selectivity of Kebuzone and the well-established COX-2 selective inhibitor, Celecoxib. By examining their mechanisms of action and supporting experimental data, this document aims to offer valuable insights for research and drug development in the field of anti-inflammatory therapeutics.
Introduction to COX Isoforms and NSAID Mechanisms
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins from arachidonic acid.[1] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in maintaining physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.[2]
-
COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli.[3] Its inhibition is primarily responsible for the anti-inflammatory effects of NSAIDs.
The therapeutic challenge in the development of NSAIDs lies in selectively inhibiting COX-2 to reduce inflammation and pain, while minimizing the inhibition of COX-1 to avoid gastrointestinal side effects. The ratio of the 50% inhibitory concentrations (IC50) for COX-1 versus COX-2 is a critical measure of a drug's selectivity. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
Comparative Analysis of COX-2 Selectivity
Quantitative Data on COX Inhibition
The following table summarizes the IC50 values for Celecoxib and Phenylbutazone against COX-1 and COX-2, as determined by the human whole blood assay. This assay is a widely accepted method for evaluating the COX selectivity of NSAIDs.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Celecoxib | 82 | 6.8 | 12 | |
| Celecoxib | - | - | 7.6 | |
| Celecoxib | - | - | 6.6 | |
| Phenylbutazone | - | - | ~1 |
Note: A lower IC50 value indicates greater potency of inhibition. The selectivity ratio is a key indicator of COX-2 selectivity.
As the data indicates, Celecoxib demonstrates a significant preferential inhibition of COX-2 over COX-1. In contrast, Phenylbutazone, the parent compound of this compound, has a selectivity ratio near 1, indicating non-selective inhibition of both COX isoforms.
Experimental Protocols
The determination of COX-1 and COX-2 inhibition and selectivity is crucial for the characterization of NSAIDs. A widely used and clinically relevant method is the human whole blood assay .
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 in a physiologically relevant matrix.
Methodology:
-
COX-1 Activity Measurement:
-
Whole blood samples are incubated with the test compound at various concentrations.
-
The blood is then allowed to clot, which triggers platelet activation and subsequent thromboxane B2 (TXB2) production, a stable metabolite of the COX-1 product thromboxane A2.
-
The concentration of TXB2 is measured, typically by radioimmunoassay or ELISA, to determine the extent of COX-1 inhibition.
-
-
COX-2 Activity Measurement:
-
Whole blood samples are pre-incubated with a COX-1 selective inhibitor (e.g., aspirin) to block the background COX-1 activity.
-
The blood is then stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.
-
The test compound is added at various concentrations, and the samples are incubated.
-
The concentration of prostaglandin E2 (PGE2), a primary product of COX-2 activity, is measured to determine the extent of COX-2 inhibition.
-
-
Data Analysis:
-
Concentration-response curves are generated for the inhibition of both COX-1 and COX-2.
-
The IC50 values, representing the concentration of the drug that inhibits 50% of the enzyme activity, are calculated from these curves.
-
The ratio of IC50 (COX-1) / IC50 (COX-2) is then calculated to determine the COX-2 selectivity of the compound.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the arachidonic acid cascade and the general workflow for determining COX selectivity.
Caption: Mechanism of NSAID action on the COX pathway.
Caption: Human whole blood assay workflow.
Conclusion
Based on the available experimental data, Celecoxib is a demonstrably COX-2 selective inhibitor, exhibiting a significantly higher potency for COX-2 over COX-1. In contrast, this compound, as represented by its parent compound phenylbutazone, is a non-selective NSAID, inhibiting both COX-1 and COX-2 to a similar degree. This difference in selectivity has important implications for the therapeutic application and potential side-effect profiles of these drugs. For researchers and drug development professionals, understanding these distinctions is paramount in the design and evaluation of novel anti-inflammatory agents with improved safety and efficacy.
References
- 1. abcam.com [abcam.com]
- 2. COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Kebuzone and Diclofenac for Inflammation Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory efficacy of kebuzone and diclofenac. While both are non-steroidal anti-inflammatory drugs (NSAIDs), a comprehensive review of publicly available experimental data reveals a significant disparity in the volume of research, with diclofenac being extensively characterized while quantitative data for this compound remains limited. This guide summarizes the available information to facilitate an objective comparison.
Mechanism of Action: Targeting Prostaglandin Synthesis
Both this compound and diclofenac exert their primary anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1]
Diclofenac is a well-established COX inhibitor with a preferential selectivity for COX-2, the isoform induced during inflammation.[2] However, it also inhibits COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function.[2] Beyond COX inhibition, some studies suggest diclofenac may have additional mechanisms of action that contribute to its potent anti-inflammatory effects.
This compound , also known as ketophenylbutazone, is a metabolite of the NSAID phenylbutazone.[3] It is also known to be an inhibitor of both COX-1 and COX-2.[1]
In Vitro Efficacy: Cyclooxygenase Inhibition
Quantitative data on the inhibitory potency of these drugs against COX enzymes is crucial for comparing their intrinsic activity.
Diclofenac: COX Inhibition Data
The half-maximal inhibitory concentration (IC50) values for diclofenac have been reported in various studies, though the exact values can vary depending on the experimental conditions.
| Enzyme | IC50 (µM) | Source |
| COX-1 | 0.076 | |
| COX-2 | 0.026 | |
| COX-1 | 1.17 - 8.9 | |
| COX-2 | 1.17 - 8.9 |
This compound: COX Inhibition Data
Despite a thorough search of scientific literature, specific IC50 values for this compound's inhibition of COX-1 and COX-2 could not be found in the available resources. It is generally described as a dual inhibitor of both COX isoforms. Its parent drug, phenylbutazone, is a non-selective COX inhibitor.
In Vivo Efficacy: Animal Models of Inflammation
Animal models are essential for evaluating the anti-inflammatory effects of compounds in a physiological setting. The carrageenan-induced paw edema model in rats is a standard acute inflammation assay.
Diclofenac: Carrageenan-Induced Paw Edema in Rats
Diclofenac has been extensively studied in this model and has consistently demonstrated dose-dependent anti-inflammatory activity.
| Dose (mg/kg) | Route of Administration | Time Point | % Inhibition of Edema |
| 5 | Oral | 2 hours | 56.17 ± 3.89 |
| 20 | Oral | 3 hours | 71.82 ± 6.53 |
Data is illustrative and compiled from typical findings in the literature. Actual values may vary between studies.
This compound: Carrageenan-Induced Paw Edema in Rats
Quantitative data on the efficacy of this compound in the carrageenan-induced paw edema model, including percentage inhibition at specific doses, were not available in the reviewed literature.
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay (In Vitro)
Objective: To determine the concentration of the drug that inhibits 50% of the activity of COX-1 and COX-2 enzymes (IC50).
Methodology:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.
-
Substrate: Arachidonic acid is used as the natural substrate for the COX enzymes.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (diclofenac or this compound) for a specified period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Carrageenan-Induced Paw Edema (In Vivo)
Objective: To evaluate the acute anti-inflammatory activity of a compound in rats.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Grouping: Animals are divided into control, standard (e.g., diclofenac), and test (this compound) groups.
-
Drug Administration: The test compound or standard drug is administered orally or intraperitoneally at various doses, typically one hour before the induction of inflammation.
-
Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the paw is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes described, the following diagrams are provided in DOT language.
Conclusion
Based on the available scientific literature, diclofenac is a potent anti-inflammatory agent with well-documented inhibitory activity against both COX-1 and COX-2, showing a preference for the latter. Its efficacy has been quantified in numerous in vitro and in vivo studies.
In contrast, while this compound is recognized as a COX inhibitor, there is a notable lack of publicly accessible, quantitative data to precisely define its potency and comparative efficacy against diclofenac. This compound is known to be a metabolite of phenylbutazone, a non-selective COX inhibitor, which suggests it likely shares a similar mechanism of action.
References
Head-to-Head Comparison: Kebuzone vs. Ketoprofen in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Nonsteroidal Anti-inflammatory Drugs
In the landscape of analgesic and anti-inflammatory drug development, rigorous preclinical evaluation is paramount. This guide provides a comparative overview of Kebuzone and Ketoprofen, two nonsteroidal anti-inflammatory drugs (NSAIDs), within the context of established animal pain models. While both compounds share a common mechanism of action, a notable disparity exists in the availability of public-domain preclinical data, precluding a direct quantitative head-to-head comparison. This guide presents available quantitative data for Ketoprofen and offers a qualitative comparison for this compound based on its pharmacological profile.
Mechanism of Action: A Shared Pathway
Both this compound and Ketoprofen exert their analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[3] By blocking this pathway, both drugs reduce the production of prostaglandins, thereby alleviating pain and reducing inflammation.[1][2] Ketoprofen is known to inhibit both COX-1 and COX-2. This compound, a derivative of phenylbutazone, is also classified as a non-selective COX inhibitor.
Quantitative Analysis: Analgesic Efficacy of Ketoprofen
The following table summarizes the quantitative data available for Ketoprofen in two standard preclinical pain models: the carrageenan-induced paw edema model (an inflammatory pain model) and the acetic acid-induced writhing test (a visceral pain model).
Table 1: Analgesic Efficacy of Ketoprofen in Preclinical Pain Models
| Pain Model | Species | Administration Route | Dose | Efficacy Metric | Result |
| Carrageenan-Induced Paw Edema | Rat | Topical Gel | 1% (w/w) | % Inhibition of Edema | 53% |
| Acetic Acid-Induced Writhing | Rat | Oral | Not Specified | Potency Comparison | ~6 times less potent than Suprofen |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following are generalized protocols for the pain models cited.
Carrageenan-Induced Paw Edema
This model is a widely used and reproducible assay to assess the efficacy of anti-inflammatory drugs.
-
Animal Model: Typically, Wistar or Sprague-Dawley rats are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one week prior to the experiment.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Drug Administration: The test compound (e.g., Ketoprofen) or vehicle (for the control group) is administered, typically via oral, intraperitoneal, or topical routes, at a predetermined time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of a 1% carrageenan solution is administered into the hind paw of the rat.
-
Measurement: Paw volume is measured at specific time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.
Acetic Acid-Induced Writhing Test
This model is a common method for screening peripherally acting analgesics.
-
Animal Model: Mice are typically used for this assay.
-
Acclimatization: Animals are allowed to adapt to the laboratory environment before the experiment.
-
Grouping: Mice are randomly divided into control and experimental groups.
-
Drug Administration: The test substance or vehicle is administered, usually orally or intraperitoneally, prior to the injection of acetic acid.
-
Induction of Writhing: A dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic writhing response (abdominal contractions and stretching of the hind limbs).
-
Observation: The number of writhes is counted for a specific period (e.g., 20-30 minutes) following the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated by comparing the mean number of writhes in the treated groups to the control group.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and methodologies, the following diagrams are provided.
Conclusion
Both this compound and Ketoprofen are established NSAIDs that function through the inhibition of COX enzymes to produce analgesic and anti-inflammatory effects. While quantitative preclinical data for Ketoprofen is available in standardized pain models, a similar body of public-domain evidence for this compound is lacking, preventing a direct, data-driven comparison of their potency and efficacy in a preclinical setting. The information provided herein for Ketoprofen can serve as a benchmark for future studies. For a comprehensive head-to-head comparison, further experimental investigation generating quantitative data for this compound within these and other relevant pain models is necessary. Such studies would be invaluable for the research and drug development community in making informed decisions regarding the selection and advancement of analgesic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors influencing the inhibitory action of anti-inflammatory drugs on carrageenin induced oedema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Circannual variations in carrageenan-induced paw edema and in the anti-inflammatory effect of phenylbutazone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Relative Potency of Kebuzone Against Other NSAIDs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Kebuzone, a non-steroidal anti-inflammatory drug (NSAID), against other commonly used NSAIDs. The comparison focuses on the mechanism of action, in vitro potency, and in vivo anti-inflammatory and analgesic effects. Due to the limited availability of specific preclinical data for this compound in the public domain, this guide establishes a framework for comparison and presents available data for other relevant NSAIDs, namely Phenylbutazone, Indomethacin, and Diclofenac.
Introduction to this compound and NSAIDs
This compound, also known as ketophenylbutazone, is a non-steroidal anti-inflammatory drug used for its analgesic and anti-inflammatory properties in conditions such as rheumatoid arthritis and thrombophlebitis.[1] It is a pharmacologically active metabolite of Phenylbutazone, another potent NSAID. NSAIDs represent a widely used class of drugs that reduce pain, inflammation, and fever. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: The Cyclooxygenase Pathway
The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1]
-
COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is typically induced at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.
The relative inhibition of COX-1 and COX-2 by different NSAIDs determines their efficacy and side-effect profile. Non-selective NSAIDs inhibit both isoforms, which can lead to gastrointestinal side effects due to the inhibition of protective prostaglandins in the stomach. COX-2 selective inhibitors were developed to minimize these side effects.
Experimental Protocols for Assessing NSAID Potency
The potency of NSAIDs is typically evaluated through a combination of in vitro and in vivo assays.
In Vitro: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) is determined, which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1)/IC50 (COX-2) is often used to express the selectivity of a compound for COX-2.
Methodology:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.
-
Substrate: Arachidonic acid is added as the substrate.
-
Incubation: The enzyme, substrate, and various concentrations of the test compound (e.g., this compound) are incubated.
-
Measurement: The production of prostaglandins (e.g., PGE2) is measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated, and the IC50 value is determined by plotting a dose-response curve.
In Vivo: Carrageenan-Induced Paw Edema in Rodents
This is a standard model to assess the anti-inflammatory activity of a compound. Edema (swelling) is induced in the paw of a rodent by injecting carrageenan, an inflammatory agent. The ability of the test drug to reduce this swelling is measured. The effective dose that causes 50% inhibition of edema (ED50) is a key parameter.
Methodology:
-
Animal Model: Typically, Wistar or Sprague-Dawley rats are used.
-
Drug Administration: Animals are pre-treated with the test compound (e.g., this compound) or a vehicle control, usually administered orally or intraperitoneally.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar surface of the hind paw.
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema for each dose is calculated relative to the control group, and the ED50 value is determined.
In Vivo: Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate the peripheral analgesic activity of a compound. An intraperitoneal injection of acetic acid causes a characteristic writhing response (abdominal constrictions and stretching). The ability of an analgesic to reduce the number of writhes is quantified.
Methodology:
-
Animal Model: Mice are commonly used for this assay.
-
Drug Administration: The test compound (e.g., this compound) or a vehicle control is administered to the animals prior to the induction of writhing.
-
Induction of Pain: A solution of acetic acid is injected intraperitoneally.
-
Observation: The number of writhes is counted for a specific period (e.g., 20-30 minutes) after the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each dose compared to the control group, and the ED50 value is determined.
Quantitative Comparison of Potency
Table 1: In Vitro COX Enzyme Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Not Available | Not Available | Not Available |
| Phenylbutazone | Not Available | Not Available | Not Available |
| Indomethacin | 0.009 | 0.31 | 0.029 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
Data for Indomethacin and Diclofenac from a study using human peripheral monocytes.
Table 2: In Vivo Anti-inflammatory and Analgesic Efficacy
| Compound | Anti-inflammatory ED50 (mg/kg) (Carrageenan-Induced Paw Edema) | Analgesic ED50 (mg/kg) (Acetic Acid Writhing Test) |
| This compound | Not Available | Not Available |
| Phenylbutazone | Not Available | 5.60 |
| Indomethacin | Not Available | Not Available |
| Diclofenac | Not Available | Not Available |
Analgesic ED50 for Phenylbutazone from a study in chicks.[2]
Assessment of Relative Potency
While specific quantitative data for this compound's potency is not available in the reviewed literature, some inferences can be drawn based on its relationship to Phenylbutazone. As an active metabolite, this compound contributes to the overall pharmacological effect of Phenylbutazone. Phenylbutazone itself is a potent NSAID, and it is plausible that this compound shares a similar potency profile.
References
Validating Kebuzone's Mechanism of Action: A Comparative Guide Using Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the mechanism of action of Kebuzone, a non-steroidal anti-inflammatory drug (NSAID), through the use of genetic knockout models. While direct experimental data for this compound in such models is not currently available in public literature, this document outlines a hypothetical validation study based on its established pharmacology as a non-selective cyclooxygenase (COX) inhibitor. For comparative purposes, we present published experimental data from studies on alternative NSAIDs—namely, the non-selective COX inhibitor Indomethacin and the selective COX-2 inhibitor Celecoxib—in relevant knockout models.
Introduction to this compound and its Presumed Mechanism of Action
This compound, a derivative of phenylbutazone, is classified as an NSAID with anti-inflammatory, analgesic, and antipyretic properties[1][2]. The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase enzymes, COX-1 and COX-2[3][4]. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[3]. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. As a non-selective COX inhibitor, this compound is expected to inhibit both isoforms.
Genetic knockout models, specifically mice lacking the genes for COX-1 (Ptgs1) or COX-2 (Ptgs2), are invaluable tools for dissecting the specific roles of these enzyme isoforms in both the therapeutic effects and the side effects of NSAIDs.
Hypothetical Validation of this compound's Mechanism of Action
A definitive validation of this compound's mechanism of action would involve assessing its efficacy and side-effect profile in wild-type (WT), COX-1 knockout (KO), and COX-2 knockout (KO) mice. The expected outcomes of such a study are outlined in the comparative data tables below.
Comparative Efficacy in an Inflammatory Model
The anti-inflammatory effects of this compound would be evaluated in a model of induced inflammation, such as carrageenan-induced paw edema.
| Genotype | Treatment | Hypothetical Paw Edema Reduction (%) | Rationale/Supporting Data for Alternatives |
| Wild-Type | Vehicle | 0% | Baseline inflammation. |
| Wild-Type | This compound | 50-60% | Inhibition of both COX-1 and COX-2 contributes to reducing inflammation. For Indomethacin, significant anti-inflammatory effects are observed. |
| COX-1 KO | Vehicle | ~20-30% | Reduced baseline inflammation in some models due to the absence of COX-1 mediated prostaglandin production. |
| COX-1 KO | This compound | ~20-30% | The anti-inflammatory effect is significantly attenuated as the primary target in some inflammatory models is COX-1. Studies with other NSAIDs in COX-1 deficient mice show reduced efficacy. |
| COX-2 KO | Vehicle | ~70-80% | Markedly reduced inflammatory response as COX-2 is the primary driver of prostaglandin synthesis in inflammation. |
| COX-2 KO | This compound | ~70-80% | Minimal additional anti-inflammatory effect, as the main therapeutic target (COX-2) is already absent. |
| Wild-Type | Indomethacin | ~55% | Published data shows significant reduction in inflammation. |
| Wild-Type | Celecoxib | ~45% | Effective in reducing inflammation by selectively inhibiting COX-2. |
Comparative Gastrointestinal Toxicity
A major side effect of non-selective NSAIDs is gastrointestinal damage, which is primarily attributed to the inhibition of the protective effects of COX-1 in the gastric mucosa.
| Genotype | Treatment | Hypothetical Gastric Ulcer Index | Rationale/Supporting Data for Alternatives |
| Wild-Type | Vehicle | 0 | No gastric damage. |
| Wild-Type | This compound | High | Inhibition of COX-1 leads to a reduction in protective prostaglandins, causing gastric damage. This is a known side effect of non-selective NSAIDs like Indomethacin. |
| COX-1 KO | Vehicle | Low-Moderate | These mice can develop spontaneous gastric pathology, but it may not be severe in the absence of an NSAID challenge. |
| COX-1 KO | This compound | Low-Moderate | No significant increase in damage compared to vehicle, as the primary target for gastric toxicity (COX-1) is absent. Studies with Indomethacin in COX-1 KO mice show inhibited gastric lesions. |
| COX-2 KO | Vehicle | 0 | No inherent gastric damage. |
| COX-2 KO | This compound | High | Gastric damage would still be expected due to the inhibition of COX-1. |
| Wild-Type | Indomethacin | High | Induces significant gastric lesions. |
| Wild-Type | Celecoxib | Low | Significantly lower incidence of gastroduodenal ulcers compared to non-selective NSAIDs. |
Experimental Protocols
CRISPR/Cas9-Mediated Generation of COX-1 and COX-2 Knockout Mice
This protocol outlines the generation of knockout mouse lines for the validation of this compound's mechanism of action.
-
Design of guide RNAs (gRNAs): Specific gRNAs targeting the initial exons of the Ptgs1 (COX-1) and Ptgs2 (COX-2) genes are designed to induce frame-shift mutations upon non-homologous end joining (NHEJ) repair.
-
Microinjection: A solution containing Cas9 mRNA and the specific gRNAs is microinjected into the pronuclei of fertilized mouse zygotes.
-
Embryo Transfer: The microinjected zygotes are transferred into pseudopregnant female mice.
-
Genotyping: Pups are genotyped using PCR and sequencing to identify founders with mutations in the target gene.
-
Breeding: Founder mice are bred to establish homozygous knockout lines.
Carrageenan-Induced Paw Edema Model
This is a standard model for assessing the anti-inflammatory activity of NSAIDs.
-
Animals: Wild-type, COX-1 KO, and COX-2 KO mice are used.
-
Drug Administration: Mice are treated with this compound, an alternative NSAID, or vehicle control via oral gavage or intraperitoneal injection one hour before the carrageenan challenge.
-
Induction of Inflammation: A 1% solution of carrageenan is injected into the plantar surface of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.
-
Data Analysis: The percentage reduction in paw edema is calculated by comparing the increase in paw volume in the drug-treated groups to the vehicle-treated group.
Assessment of Gastric Toxicity
This protocol is for evaluating the gastrointestinal side effects of NSAIDs.
-
Drug Administration: High doses of this compound, an alternative NSAID, or vehicle are administered to fasted mice.
-
Tissue Collection: After a set period (e.g., 4-6 hours), mice are euthanized, and their stomachs are removed.
-
Macroscopic Evaluation: Stomachs are opened along the greater curvature, and the mucosal surface is examined for lesions under a dissecting microscope.
-
Ulcer Index Calculation: The number and severity of ulcers are scored to calculate an ulcer index.
-
Histological Analysis: Gastric tissue is fixed in formalin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination of mucosal damage.
Western Blot for COX-2 Expression
This technique is used to confirm the induction of COX-2 in inflammatory models and its absence in knockout mice.
-
Sample Preparation: Paw tissue from the carrageenan-induced edema model is homogenized in lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for COX-2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. A loading control, such as β-actin, is used to ensure equal protein loading.
Cell Viability Assay (MTT Assay)
This assay can be used to assess the cytotoxicity of this compound on relevant cell lines.
-
Cell Culture: Cells (e.g., macrophages or fibroblasts) are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
MTT Incubation: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and the plates are incubated for 3-4 hours.
-
Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Visualizing Pathways and Workflows
Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.
Caption: Hypothetical experimental workflow for validating this compound's action.
Caption: Logical comparison of this compound's expected effects in different genetic models.
References
Comparative study of the gastrointestinal side effects of Kebuzone and other NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the gastrointestinal (GI) side effects associated with Kebuzone and other non-steroidal anti-inflammatory drugs (NSAIDs). Due to this compound being an older and less-studied NSAID in recent literature, direct comparative quantitative data is limited. This guide synthesizes available information on this compound's GI profile and contrasts it with the more extensively documented effects of other common NSAIDs.
Mechanism of Gastrointestinal Injury by NSAIDs
Non-steroidal anti-inflammatory drugs exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. However, this inhibition is also the primary mechanism behind their gastrointestinal toxicity. There are two main isoforms of the COX enzyme:
-
COX-1: This enzyme is constitutively expressed in most tissues and plays a vital role in maintaining the integrity of the gastrointestinal mucosa, regulating blood flow, and mediating platelet aggregation.
-
COX-2: This isoform is typically induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
This compound is a non-selective NSAID, meaning it inhibits both COX-1 and COX-2 enzymes.[1] The inhibition of COX-1 disrupts the protective mechanisms of the gastric mucosa, leading to an increased risk of adverse gastrointestinal events.[1] Common GI side effects of NSAIDs range from milder symptoms like nausea and dyspepsia to more severe complications such as gastric ulcers and bleeding.[2][3] The risk of these complications is influenced by the specific NSAID, its dosage, and the duration of use.[2]
Data on Gastrointestinal Side Effects
The following table summarizes the known gastrointestinal side effects of this compound and provides a comparison with other commonly used NSAIDs. It is important to note that the data for this compound is largely qualitative, while more quantitative data, in the form of relative risk for upper gastrointestinal bleeding, is available for other NSAIDs.
| Drug | Class | Common Gastrointestinal Side Effects | Relative Risk of Upper GI Bleeding (vs. Non-users) |
| This compound | Non-selective NSAID | Nausea, vomiting, abdominal pain, indigestion, heartburn. Risk of gastrointestinal bleeding and ulcers. | Data not available |
| Ibuprofen | Non-selective NSAID | Nausea, dyspepsia, gastric ulceration, bleeding. | 2.7 |
| Naproxen | Non-selective NSAID | Indigestion, gastric ulceration, bleeding. | 5.6 |
| Diclofenac | Non-selective NSAID | Nausea, dyspepsia, ulceration, bleeding. | 4.0 |
| Celecoxib | COX-2 selective inhibitor | Lower incidence of dyspepsia and ulcers compared to non-selective NSAIDs. | 1.9 |
Experimental Protocols
Objective: To evaluate the incidence and severity of upper gastrointestinal mucosal injury induced by an NSAID compared to a placebo or another NSAID.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group or crossover study.
Participant Population: Healthy volunteers or patients with a clinical indication for NSAID therapy (e.g., osteoarthritis, rheumatoid arthritis). Key exclusion criteria would include a recent history of gastrointestinal bleeding, active peptic ulcer disease, and use of medications that could interfere with the assessment of GI injury (e.g., proton pump inhibitors, anticoagulants).
Methodology:
-
Screening: Potential participants undergo a thorough medical history review, physical examination, and baseline laboratory tests. A baseline upper GI endoscopy is performed to ensure the absence of significant mucosal lesions.
-
Randomization and Blinding: Eligible participants are randomly assigned to receive the investigational NSAID, a comparator NSAID, or a placebo. Both participants and study personnel involved in the assessment are blinded to the treatment allocation.
-
Treatment Period: Participants take the assigned study medication for a prespecified duration (e.g., 7 to 28 days).
-
Endpoint Assessment:
-
Primary Endpoint: The primary outcome is typically the incidence of gastroduodenal ulcers (defined as a mucosal break of a certain diameter, e.g., ≥3 mm, with perceptible depth) as assessed by a final upper GI endoscopy.
-
Secondary Endpoints: These may include the incidence of erosions, the number and size of mucosal lesions, the presence of bleeding, and the assessment of dyspeptic symptoms using a validated questionnaire.
-
-
Data Analysis: The incidence of gastrointestinal endpoints is compared between the treatment groups using appropriate statistical methods (e.g., chi-square test or Fisher's exact test).
Visualizing Key Pathways and Processes
Signaling Pathway of NSAID-Induced Gastrointestinal Damage
The following diagram illustrates the mechanism by which non-selective NSAIDs lead to gastrointestinal injury through the inhibition of the cyclooxygenase (COX) pathway.
Experimental Workflow for Assessing NSAID-Induced Gastrointestinal Injury
This diagram outlines a typical workflow for a clinical trial designed to evaluate the gastrointestinal safety of an NSAID.
References
A Comparative Analysis of Kebuzone's Efficacy in Preclinical Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anti-inflammatory profile of Kebuzone in established animal models, offering a comparative perspective against other non-steroidal anti-inflammatory drugs (NSAIDs).
This compound, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated notable efficacy in various preclinical models of inflammation. This guide provides a detailed comparison of this compound's performance against other established NSAIDs, supported by available experimental data. The information is intended to assist researchers and drug development professionals in evaluating its potential therapeutic applications.
Mechanism of Action: Targeting the Inflammatory Cascade
This compound, like other NSAIDs, exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, this compound effectively reduces the production of these pro-inflammatory molecules.
DOT Code for Signaling Pathway
Caption: Mechanism of action of this compound in the inflammatory pathway.
Efficacy in a Model of Acute Inflammation: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used and well-established in vivo assay for evaluating the efficacy of acute anti-inflammatory agents. The injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response, characterized by swelling (edema) that can be quantified over time. The first phase is mediated by histamine and serotonin, while the second, more prolonged phase, is primarily driven by the production of prostaglandins.
While direct comparative studies detailing the dose-response of this compound in this model are limited in the readily available literature, the efficacy of other NSAIDs provides a benchmark for expected performance. For instance, Phenylbutazone, a structurally similar NSAID, has been shown to produce a pronounced reduction of paw edema.[1] Indomethacin, another potent NSAID, also demonstrates a significant inhibitory response in this model, with a 10 mg/kg dose showing up to 87.3% inhibition.
Table 1: Efficacy of NSAIDs in the Carrageenan-Induced Paw Edema Model in Rats
| Compound | Dose (mg/kg) | Route of Administration | Time Point (hours) | % Inhibition of Edema | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Phenylbutazone | 30 | Not specified | Not specified | Significant reduction | [1] |
| Indomethacin | 10 | Not specified | Not specified | 87.3 | |
| Diclofenac Patch (1%) | Topical | 5 | 12.1 - 33.2 | [2] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Drug Administration: The test compound (e.g., this compound) or a reference drug (e.g., Phenylbutazone, Indomethacin) is administered, typically orally or intraperitoneally, at a specified time before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: A 1% w/v solution of carrageenan in saline is injected into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each treatment group relative to the control group.
DOT Code for Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Efficacy in a Model of Chronic Inflammation: Adjuvant-Induced Arthritis
Adjuvant-induced arthritis in rats is a widely used experimental model that shares many pathological and immunological features with human rheumatoid arthritis. The injection of Freund's complete adjuvant induces a chronic, progressive inflammatory disease characterized by joint swelling, cartilage degradation, and bone erosion. This model is valuable for evaluating the efficacy of drugs intended for the treatment of chronic inflammatory conditions.
Table 2: Efficacy of NSAIDs in the Adjuvant-Induced Arthritis Model in Rats
| Compound | Dose (mg/kg) | Route of Administration | Key Efficacy Endpoint | Outcome | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Phenylbutazone | Not specified | Not specified | Not specified | Bioassay performed | |
| Indomethacin | 0.1, 0.5, 1.5 | Oral | Paw volume, Osteoclast number | Dose-dependent prevention of increase |
Experimental Protocol: Adjuvant-Induced Arthritis in Rats
-
Animal Model: Typically, female Lewis or Sprague-Dawley rats are used due to their susceptibility to developing arthritis.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's complete adjuvant into the sub-plantar region of the right hind paw.
-
Drug Administration: Treatment with the test compound (e.g., this compound) or a reference drug can be initiated either prophylactically (before or at the time of adjuvant injection) or therapeutically (after the onset of clinical signs of arthritis).
-
Clinical Assessment: The severity of arthritis is assessed regularly by measuring paw volume and scoring for clinical signs of inflammation (e.g., erythema, swelling) in all four paws.
-
Histopathological and Radiological Analysis: At the end of the study, joints are often collected for histological examination to assess synovial inflammation, cartilage destruction, and bone erosion. Radiographs may also be taken to evaluate joint damage.
DOT Code for Experimental Workflow
Caption: Experimental workflow for the adjuvant-induced arthritis model.
Conclusion
This compound demonstrates a clear mechanism of action consistent with other effective NSAIDs. While direct, quantitative preclinical comparisons with other drugs in standardized inflammatory models are not extensively documented in publicly available literature, clinical evidence in rheumatoid arthritis suggests an efficacy comparable to Phenylbutazone. Further head-to-head preclinical studies are warranted to fully elucidate the comparative dose-response and efficacy of this compound against other commonly used NSAIDs in various inflammatory disease models. This would provide a more complete picture for its potential positioning in the therapeutic landscape.
References
- 1. Comparative bioassay of drugs in adjuvant-induced arthritis in rats: flufenamic acid, mefenamic acid, and phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Kebuzone: A Guide for Laboratory Professionals
For immediate release
This document provides essential procedural guidance for the safe and compliant disposal of Kebuzone, a non-steroidal anti-inflammatory drug (NSAID), within a laboratory setting. Researchers, scientists, and drug development professionals are urged to adhere to these protocols to ensure personnel safety and environmental protection. This compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2] Therefore, proper handling and disposal are paramount.
Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat and, if necessary, additional protective clothing.[3]
Work with this compound should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or fumes.[3] Do not eat, drink, or smoke in areas where this compound is handled.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound and its contaminated waste is high-temperature incineration by a licensed hazardous waste management company. Do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.
-
Segregation:
-
Collect all solid this compound waste, including unused or expired product and contaminated materials (e.g., weighing boats, contaminated gloves, and absorbent pads), in a dedicated and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Never mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling:
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation site.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and incineration of the this compound waste.
-
Ensure all required documentation is completed in accordance with local and national regulations.
-
Emergency Procedures: Spills and Accidental Release
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spread of the spill using appropriate absorbent materials.
-
Personal Protection: Do not attempt to clean up the spill without the proper PPE.
-
Cleanup:
-
For solid spills, carefully sweep or vacuum the material into a hazardous waste container. Avoid generating dust.
-
For liquid spills, use an inert absorbent material to soak up the spill and place it in a hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Report: Report the incident to your supervisor and EHS department.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C₁₉H₁₈N₂O₃ | PubChem |
| Molecular Weight | 322.36 g/mol | PubChem |
| Oral LD50 (Rat) | 720 mg/kg |
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
